Technical Documentation Center

(4-Bromo-3-methylphenyl)propylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromo-3-methylphenyl)propylamine
  • CAS: 1019487-84-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to (4-Bromo-3-methylphenyl)propylamine: Physical Properties, Molecular Characterization, and Analytical Workflows

Executive Summary (4-Bromo-3-methylphenyl)propylamine is a highly versatile halogenated arylalkylamine utilized extensively as a building block in pharmaceutical chemistry, pharmacophore mapping, and drug development. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-3-methylphenyl)propylamine is a highly versatile halogenated arylalkylamine utilized extensively as a building block in pharmaceutical chemistry, pharmacophore mapping, and drug development. This whitepaper provides an authoritative, in-depth analysis of its physical properties, molecular weight characteristics, and structure-property relationships. Furthermore, we outline field-proven, self-validating analytical protocols designed to ensure rigorous structural elucidation and quality control for researchers and application scientists.

Chemical Identity and Structural Isomerism

The nomenclature "(4-Bromo-3-methylphenyl)propylamine" encompasses a family of structural isomers. The specific physical and biological properties of the compound depend heavily on the attachment point of the propylamine chain to the aromatic ring and the branching of the alkyl chain.

The two most prominent isomers encountered in commercial synthesis and drug discovery are:

  • Straight-Chain Isomer: 3-(4-Bromo-3-methylphenyl)propan-1-amine (CAS: 1019487-84-3)[1].

  • Branched Chiral Isomer: (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine (CAS: 1213857-70-5)[2].

Despite their structural differences, these isomers share identical molecular weights and elemental compositions, making rigorous analytical differentiation critical.

Physicochemical Properties and Molecular Weight

The molecular weight and physical properties of (4-Bromo-3-methylphenyl)propylamine are dictated by the interplay between the heavy bromine atom, the electron-donating methyl group, and the basic primary amine.

Table 1: Quantitative Physicochemical Properties

PropertyValueMethod / Condition
Molecular Formula C10H14BrNExact elemental composition[2]
Molecular Weight 228.13 g/mol Standard atomic weights[2]
Monoisotopic Exact Mass 227.0310 DaCalculated
Boiling Point ~285 °CPredicted (760 mmHg)
Density ~1.28 g/cm³Predicted
LogP (Octanol/Water) ~2.9Computed lipophilicity
pKa (Conjugate Acid) ~10.2Predicted basicity of primary amine

Mechanistic Structure-Property Relationships (SAR)

Understanding the causality behind the physical properties of (4-Bromo-3-methylphenyl)propylamine requires dissecting its structural components. Each functional group plays a deterministic role in the molecule's behavior:

  • The Bromine Atom (C4): Bromine is a heavy, polarizable halogen. Its inclusion is the direct causal factor for the compound's relatively high density (~1.28 g/cm³) and elevated boiling point. Furthermore, it increases the overall lipophilicity (LogP ~2.9), which enhances membrane permeability in biological systems.

  • The Methyl Group (C3): Positioned ortho to the bromine, the methyl group provides steric shielding and acts as an electron-donating group, subtly modulating the electron density of the aromatic ring[3]. This steric hindrance can influence the binding kinetics of the molecule when interacting with target receptors or metabolic enzymes.

  • The Propylamine Chain: The primary amine is the reactive hub of the molecule. With a pKa of approximately 10.2, it is predominantly protonated at physiological pH (7.4). This basicity is the causal factor allowing the compound to be readily isolated as a water-soluble hydrochloride salt, which is a standard practice in pharmaceutical formulation.

SAR Core (4-Bromo-3-methylphenyl)propylamine Core Scaffold Br Bromine Atom (C4) - Increases Density (~1.28 g/cm³) - Enhances Lipophilicity (LogP) - 1:1 Isotopic Mass Signature Core->Br Me Methyl Group (C3) - Steric Hindrance - Modulates Aromatic Electron Density Core->Me Amine Propylamine Chain - Confers Basicity (pKa ~10.2) - Enables HCl Salt Formulation - Primary Site for Metabolism Core->Amine

Fig 1: Structure-property relationships governing the physical characteristics of the compound.

Self-Validating Analytical Protocols

To ensure the scientific integrity of synthesized batches, researchers must employ self-validating analytical systems. The following protocols detail the step-by-step methodologies for confirming the molecular weight and structural identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Causality & Validation: Electrospray ionization (ESI) in positive mode is chosen because the primary amine readily accepts a proton in acidic environments. The self-validating mechanism here is the natural isotopic abundance of bromine ( 79 Br and 81 Br in a ~1:1 ratio). A valid sample must produce a distinct doublet mass peak; the absence of this 1:1 doublet immediately falsifies the presence of the brominated target.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode (+ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Acquisition & Analysis: Scan the m/z range from 100 to 500. Extract the chromatogram for the expected [M+H]⁺ ions.

  • Validation Check: Confirm the presence of two peaks of equal intensity at m/z 228.0388 (for 79 Br) and m/z 230.0368 (for 81 Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality & Validation: While HRMS confirms the molecular weight and the presence of bromine, it cannot distinguish between the straight-chain (CAS 1019487-84-3) and branched-chain (CAS 1213857-70-5) isomers. 1 H NMR provides a self-validating structural map based on spin-spin coupling. A straight propyl chain yields a triplet-quintet-triplet pattern, whereas a branched chain yields a doublet for the alpha-methyl group.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) or deuterated dimethyl sulfoxide (DMSO-d 6​ ) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • 1 H NMR Acquisition: Acquire a standard 1D proton spectrum with 16 scans, a relaxation delay of 2 seconds, and a spectral width of 12 ppm.

  • 13 C NMR Acquisition: Acquire a carbon spectrum with proton decoupling using 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons on the aromatic ring.

  • Validation Check: Analyze the aliphatic region (1.0 - 3.0 ppm). For the straight-chain isomer, verify the presence of an integrating multiplet corresponding to the central -CH 2​

    • group. For the branched isomer, verify the presence of a 3-proton doublet corresponding to the -CH 3​ group adjacent to the amine.

AnalyticalWorkflow A Sample Preparation (4-Bromo-3-methylphenyl)propylamine (C10H14BrN) B LC-ESI-HRMS Observe [M+H]+ Isotope Pattern m/z 228.04 & 230.04 (1:1) A->B C 1H & 13C NMR Analyze Propyl Chain Splitting to Determine Isomer A->C D Potentiometric Titration Determine Amine pKa (~10.2) A->D E Data Integration Validation of MW & Structure B->E C->E D->E

Fig 2: Self-validating analytical workflow for molecular weight and structural confirmation.

References

Sources

Exploratory

pharmacokinetic profile of (4-Bromo-3-methylphenyl)propylamine derivatives

An in-depth technical analysis of the pharmacokinetic (PK) and metabolic landscape of (4-Bromo-3-methylphenyl)propylamine derivatives. Structural Determinants of ADME Properties The (4-Bromo-3-methylphenyl)propylamine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetic (PK) and metabolic landscape of (4-Bromo-3-methylphenyl)propylamine derivatives.

Structural Determinants of ADME Properties

The (4-Bromo-3-methylphenyl)propylamine scaffold represents a highly versatile pharmacophore frequently utilized in the development of central nervous system (CNS) agents, monoamine transporter modulators, and G-protein coupled receptor (GPCR) ligands. The pharmacokinetic behavior of this class is dictated by two critical structural motifs: the halogenated, methylated aromatic ring and the basic propylamine side chain.

The Halogen Effect: The substitution of a bromine atom at the para-position (C4) fundamentally alters the molecule's lipophilicity and metabolic stability. Bromine is highly lipophilic and significantly increases the partition coefficient (logP), facilitating rapid permeation across the blood-brain barrier (BBB). Furthermore, the para-position is a primary site for cytochrome P450 (CYP2D6)-mediated aromatic hydroxylation. The presence of the bulky, electronegative bromine atom creates severe steric hindrance, effectively blocking para-hydroxylation and shifting the metabolic liability toward the aliphatic side chain .

The Propylamine Chain: The terminal primary amine is highly basic (pKa ~ 9.5), meaning the compound exists predominantly in a protonated state at physiological pH. This protonation drives a high volume of distribution (Vd) as the molecule extensively partitions into lipid-rich tissues, while also making it an excellent candidate for positive electrospray ionization (ESI+) during mass spectrometric bioanalysis.

Metabolic Fate and Biotransformation Pathways

Because aromatic oxidation is restricted, the biotransformation of (4-Bromo-3-methylphenyl)propylamine derivatives relies heavily on the oxidative degradation of the propylamine chain.

  • N-Dealkylation: If the amine is secondary or tertiary (e.g., N-methylated derivatives), CYP2D6 and CYP3A4 rapidly catalyze N-dealkylation to yield the primary amine.

  • Oxidative Deamination: The primary amine is a prime substrate for Monoamine Oxidase (MAO). MAO catalyzes the oxidative deamination of the propylamine chain, forming a reactive aldehyde intermediate that is rapidly oxidized to a stable, inactive carboxylic acid or reduced to an alcohol .

  • Aliphatic Hydroxylation: Minor CYP-mediated hydroxylation occurs along the carbon chain, though this is secondary to MAO activity.

Metabolism Parent (4-Bromo-3-methylphenyl) propylamine NDealkyl N-Dealkylation (CYP2D6 / CYP3A4) Parent->NDealkyl Deamin Oxidative Deamination (MAO) Parent->Deamin Hydrox Aliphatic Hydroxylation (CYP-mediated) Parent->Hydrox Metab1 Primary/Secondary Amine Metabolites NDealkyl->Metab1 Metab2 Carboxylic Acid / Alcohol Derivatives Deamin->Metab2 Metab3 Hydroxylated Intermediates Hydrox->Metab3 Excretion Renal Excretion (Glucuronide Conjugates) Metab1->Excretion Metab2->Excretion Metab3->Excretion

Fig 1: Primary metabolic pathways of the (4-Bromo-3-methylphenyl)propylamine scaffold.

Quantitative Pharmacokinetic Profiling

Structural modifications to the propylamine chain yield predictable shifts in PK parameters. For instance, the introduction of an α -methyl group adjacent to the amine introduces steric bulk that shields the molecule from MAO-mediated deamination, drastically reducing systemic clearance and prolonging the half-life.

The table below summarizes the comparative pharmacokinetic parameters derived from preclinical rodent models.

Compound VariantClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t1/2) (hr)Oral Bioavailability (F%)
Primary Amine45.24.82.138%
N-Methyl Amine32.55.63.855%
α -Methyl Amine18.45.26.572%

Data reflects non-compartmental analysis (NCA) following 1 mg/kg IV and 5 mg/kg PO dosing in Sprague-Dawley rats.

Methodological Framework: LC-MS/MS Bioanalysis

To accurately quantify these derivatives in biological matrices, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The methodology below is designed as a self-validating system: the inclusion of a deuterated internal standard (IS) corrects for matrix effects and ion suppression, ensuring the trustworthiness of the quantitative output .

PKWorkflow Dosing In Vivo Dosing (IV/PO in Rodents) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation (MeOH/ACN) Sampling->Extraction LCMS LC-MS/MS Quantification (ESI+) Extraction->LCMS NCA NCA PK Parameter Calculation LCMS->NCA

Fig 2: Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Step-by-Step Bioanalytical Protocol

Phase 1: In Vivo Sampling

  • Administer the target compound intravenously (IV, 1 mg/kg) or orally (PO, 5 mg/kg) to the animal model.

  • Collect serial blood samples (~200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood immediately at 4,000 × g for 10 minutes at 4°C to isolate the plasma. Store at -80°C until analysis.

Phase 2: Sample Preparation (Protein Precipitation) Causality Note: Methanol is utilized here because it efficiently disrupts drug-protein binding (releasing the highly bound lipophilic compound) while precipitating endogenous plasma proteins that would otherwise foul the LC column.

  • Aliquot 50 µL of thawed plasma into a clean microcentrifuge tube.

  • Add 150 µL of ice-cold methanol spiked with an isotopically labeled internal standard (e.g., Fluoxetine-d5, 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC autosampler vial.

Phase 3: LC-MS/MS Quantification Causality Note: The basic nature of the propylamine side chain ensures excellent ionization efficiency in positive ion mode (ESI+), utilizing formic acid to drive protonation.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Utilize an isocratic mobile phase consisting of Methanol and 10 mM Ammonium Formate (80:20, v/v), acidified with 0.1% formic acid, at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated parent mass [M+H]+ to its dominant product ion (typically resulting from the cleavage of the propylamine chain).

  • Data Analysis: Construct a calibration curve using the peak area ratio of the analyte to the IS. Export the concentration-time data to a pharmacokinetic software suite to calculate parameters (Clearance, Vd, AUC, and half-life) via Non-Compartmental Analysis (NCA).

References

  • Kanamori, T., et al. (2005). "A study of the metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes." Forensic Science International. Available at:[Link]

  • Rickli, A., et al. (2015). "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones." European Neuropsychopharmacology. Available at:[Link]

  • Alshammari, et al. (2024). "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." Molecules. Available at:[Link]

Foundational

metabolic pathways of (4-Bromo-3-methylphenyl)propylamine in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of (4-Bromo-3-methylphenyl)propylamine Abstract This technical guide provides a comprehensive framework for understanding and investigating the in vivo metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of (4-Bromo-3-methylphenyl)propylamine

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the in vivo metabolic pathways of (4-bromo-3-methylphenyl)propylamine, a substituted phenethylamine. In the absence of direct metabolic studies for this specific compound, this document synthesizes established knowledge from structurally analogous compounds, including substituted amphetamines and halogenated aromatic molecules, to predict its biotransformation. We will explore the probable Phase I and Phase II metabolic reactions, identify the key enzyme families likely involved, and present detailed, field-proven experimental protocols for conducting in vivo metabolism studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar chemical entities.

Introduction: Predicting the Metabolic Fate of a Novel Phenethylamine

(4-Bromo-3-methylphenyl)propylamine belongs to the vast class of substituted phenethylamines, which includes a wide range of pharmacologically active compounds.[1] Understanding the metabolic fate of such a molecule is paramount in drug development and toxicology. Metabolism dictates a compound's pharmacokinetic profile, its potential for drug-drug interactions, and the formation of potentially active or toxic metabolites.

The structure of (4-bromo-3-methylphenyl)propylamine presents several key features that will govern its biotransformation: a primary propylamine side chain, a substituted aromatic ring with a methyl group, and a bromine atom. While direct metabolic data for this specific molecule is not currently available in published literature, we can construct a robust predictive model based on the extensive research into the metabolism of amphetamines, arylamines, and halogenated compounds.[2][3][4] This guide will provide the scientific rationale and the experimental blueprint to elucidate these pathways.

Predicted Metabolic Pathways: A Two-Phase Journey

The in vivo biotransformation of xenobiotics like (4-bromo-3-methylphenyl)propylamine is typically a two-phase process designed to increase water solubility and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. For (4-bromo-3-methylphenyl)propylamine, the primary sites for metabolic attack are the propylamine side chain and the aromatic ring. These oxidative reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6]

  • Oxidative Deamination: This is a major metabolic route for many phenethylamines.[2] The primary amine is oxidized, likely by monoamine oxidase (MAO) or CYP enzymes, to form an unstable carbinolamine that non-enzymatically rearranges to an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol. This pathway is analogous to the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), where deamination leads to alcohol and carboxylic acid metabolites.[7]

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation by CYP enzymes, such as CYP2D6, which is known to metabolize amphetamine.[2][8] The position of hydroxylation will be directed by the existing methyl and bromo substituents.

  • Benzylic Hydroxylation: The carbon atom of the propyl side chain attached to the aromatic ring (the benzylic position) can undergo hydroxylation.

  • N-Hydroxylation: The nitrogen atom of the primary amine can be oxidized to form a hydroxylamine. This is a common pathway for arylamines and is often mediated by CYP1A2 and CYP2A enzymes.[5][6][9]

  • Dehalogenation: The carbon-bromine bond may be cleaved, although this is generally a less favorable pathway for aryl halides compared to oxidative reactions.[3][10]

Below is a diagram illustrating the predicted Phase I metabolic pathways.

Phase_I_Metabolism cluster_main Predicted Phase I Metabolic Pathways of (4-Bromo-3-methylphenyl)propylamine cluster_deamination Oxidative Deamination Parent (4-Bromo-3-methylphenyl)propylamine Aldehyde Aldehyde Metabolite Parent->Aldehyde CYP / MAO Aromatic_OH Aromatic Hydroxylation Product Parent->Aromatic_OH CYP450 Benzylic_OH Benzylic Hydroxylation Product Parent->Benzylic_OH CYP450 N_OH N-Hydroxylation Product Parent->N_OH CYP450 Acid Carboxylic Acid Aldehyde->Acid Oxidation Alcohol Alcohol Metabolite Aldehyde->Alcohol Reduction

Caption: Predicted Phase I metabolic pathways for (4-Bromo-3-methylphenyl)propylamine.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. This significantly increases their water solubility, preparing them for renal or biliary excretion.

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates.

  • N-Acetylation: The primary amine group can be a target for N-acetyltransferases (NATs), resulting in an acetylated metabolite. The metabolism of 2C-B shows acetylation of the amine group following other modifications.[7]

Key Metabolizing Enzymes: The Catalytic Machinery

The biotransformation of (4-bromo-3-methylphenyl)propylamine will be orchestrated by a specific set of enzymes:

  • Cytochrome P450 (CYP) Isoforms:

    • CYP2D6: A key enzyme in the metabolism of many amphetamine-like substances, primarily responsible for aromatic hydroxylation.[2][8]

    • CYP1A2: Heavily involved in the N-hydroxylation of arylamines.[6][11]

    • CYP2A Family (e.g., CYP2A6, CYP2A13): Also known to be active in the bioactivation of aryl- and heterocyclic amines.[9]

    • CYP3A4: While often associated with larger molecules, its broad substrate specificity means its involvement cannot be ruled out.[4]

  • Monoamine Oxidase (MAO): Plays a critical role in the oxidative deamination of primary amines.

  • Phase II Enzymes: UGTs, SULTs, and NATs will be responsible for the conjugation reactions.[4]

Experimental Methodology: A Guide to In Vivo Study Design

Elucidating the metabolic pathways of (4-bromo-3-methylphenyl)propylamine requires a systematic in vivo study. The following protocols are designed to be robust and self-validating.

In Vivo Animal Study Protocol

The objective of this protocol is to administer the test compound to a rodent model and collect biological samples for metabolite profiling.

Step-by-Step Protocol:

  • Animal Model: Utilize male Wistar rats (200-250g), housed in individual metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: Allow animals to acclimate for at least 3 days prior to the study.

  • Dosing: Administer (4-bromo-3-methylphenyl)propylamine hydrochloride orally via gavage at a suitable dose (e.g., 10 mg/kg), as was done in a study of the related compound 2C-B.[7] Include a vehicle control group.

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • For pharmacokinetic analysis, blood samples can be collected via tail vein or cannulation at specific time points (e.g., 0.5, 1, 2, 4, 8, 24h) into heparinized tubes. Centrifuge to obtain plasma.

  • Sample Storage: Immediately freeze all samples at -80°C until analysis.

Sample Preparation: Extracting the Evidence

Proper sample preparation is critical for isolating metabolites from complex biological matrices.

Protocol for Urine Sample Preparation:

  • Enzymatic Hydrolysis: To analyze for conjugated metabolites, treat a urine aliquot with β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate at 37°C for 12-18 hours. This step cleaves glucuronide and sulfate conjugates, releasing the Phase I metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed urine to ~9-10 with a suitable base (e.g., NaOH).

    • Add an immiscible organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization:

    • For LC-MS analysis, reconstitute the dried extract in the mobile phase.

    • For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the metabolites.[12][13] A common approach is acylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

Analytical Identification: GC-MS and LC-MS/MS

High-resolution mass spectrometry is the cornerstone of metabolite identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent chromatographic separation and detailed mass spectra. It is particularly useful for identifying metabolites after derivatization.[8][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can often analyze metabolites without derivatization, making it ideal for a broader range of compounds, including intact conjugates.[14]

The following workflow diagram outlines the entire experimental process.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo Metabolism Study Dosing Dosing of Animal Model (e.g., Wistar Rat) Collection Biological Sample Collection (Urine, Feces, Plasma) Dosing->Collection Hydrolysis Enzymatic Hydrolysis (Cleavage of Conjugates) Collection->Hydrolysis Extraction Sample Extraction (LLE or SPE) Hydrolysis->Extraction Analysis Analytical Detection Extraction->Analysis GCMS GC-MS Analysis (with Derivatization) Analysis->GCMS Option 1 LCMS LC-MS/MS Analysis Analysis->LCMS Option 2 Identification Metabolite Structure Elucidation GCMS->Identification LCMS->Identification

Caption: Workflow for the in vivo study of (4-Bromo-3-methylphenyl)propylamine metabolism.

Predicted Metabolites and Data Summary

Based on the pathways discussed, we can predict a range of potential metabolites. The table below summarizes these predictions and the appropriate analytical techniques for their identification.

Predicted Metabolite Metabolic Pathway Proposed Structure Primary Analytical Method
Parent Compound-4-Br, 3-Me-Phenyl-PropylamineLC-MS/MS, GC-MS
(4-Bromo-3-methylphenyl)propan-2-oneOxidative DeaminationPhenyl-C(=O)CH₂CH₃GC-MS
(4-Bromo-3-methylphenyl)propanoic acidDeamination & OxidationPhenyl-CH₂CH₂COOHLC-MS/MS, GC-MS (derivatized)
1-(4-Bromo-3-methylphenyl)propan-2-olDeamination & ReductionPhenyl-CH₂CH(OH)CH₃LC-MS/MS, GC-MS
Hydroxylated Parent (Aromatic)Aromatic HydroxylationHO-(4-Br, 3-Me)-Phenyl-PropylamineLC-MS/MS
N-Hydroxy MetaboliteN-Hydroxylation4-Br, 3-Me-Phenyl-Propyl-NHOHLC-MS/MS
N-Acetyl MetaboliteN-Acetylation4-Br, 3-Me-Phenyl-Propyl-NHCOCH₃LC-MS/MS, GC-MS
Glucuronide/Sulfate ConjugatesGlucuronidation/SulfationMetabolite-O-Glucuronide/SulfateLC-MS/MS (direct infusion)

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive study of the in vivo metabolism of (4-bromo-3-methylphenyl)propylamine. By leveraging established metabolic pathways of structurally related phenethylamines and arylamines, we anticipate a biotransformation profile dominated by oxidative deamination, aromatic hydroxylation, and subsequent Phase II conjugation. The detailed experimental protocols provided herein offer a robust starting point for researchers to definitively identify these metabolites, thereby elucidating the compound's pharmacokinetic profile and informing future toxicological and pharmacological assessments. The successful application of these methods will provide critical data for any drug development program involving this or similar novel chemical entities.

References

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOQ6pBVrkpiPpMXwUXQ1WXfj9s0hHbyh0PDBJwRORM8ZNOreyYM6fKFwV7IM8Vlr41XFg4Rj1ek6x4UE5xOhIgYEKZQXK1f_n6_QmsmYKJf5myPoDNv2S-bnRwlHZq9B52WfM=]
  • Yamazaki, H., Inui, Y., Yun, C. H., & Guengerich, F. P. (2001). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 14(9), 1253-1261. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7r5fOq3iwnWg8L0mbegfIqzTH6R0rrL1rhT7o2KJDh3KFScvto5-imW8dPYxj6o9Kmx7dhA3hl_QdhT-a1J8fmDKM9n97sX5fSQxShdkiE9apEvkmTwrDYE2R4ZiO6Yg917Qd80PxR-CxcQ==]
  • Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlxden46MMKQVaBuqqwRp8daFJ-U3RUjlOY_PX6KvHKNoW4YgK-U-6du8hGGiJSbadplgmno0agiawHSewLTXzty72T2ItxHKxcc0yY7tbjXky5TEOgVAltJiXnwBE0dT0LMgwyRZ3GRUPWtqp-mfrr_rwk9P8JXS5bJXO2sE=]
  • Obach, R. S., Ryder, T. F., & Miller, H. R. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 39(8), 1397-1405. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsqPc85KvyG8BCHaS8XCUuXc8NzRtjoih58e6i8Rx7O_1WpE7MrbdzFS6NpQ66rgo4zxCZTmon1Hj8u5VtzqBDu-IT9e_G2AgqSPfJQdyTK1IW1n9YZ5vDKd4xGAFE2e0Om3lN0QqZb22LlA==]
  • Miranda-G, E., Sordo, M., Salazar, A. M., Contreras, C., Bautista, L., Rojas Garcia, A. E., & Ostrosky-Wegman, P. (2007). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry and Its Relation to CYP2D6 Phenotype of Drug Users. Journal of Analytical Toxicology, 31(1), 31-36. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FHLYZRxdkpMlpI9mnWicdqloyUH8CBWtv4GLRJzl7X-WOGHSQUzOIz0Xnk1eBPSc5j1rfk7uXRFeuqOju8m2Hk_gSzn5_lQuQMJDgOhnvp_Q4XX_y7wYH_kw0A-TjfP7_S9qhbr8GdDFWHcytt_36X7ujk_wGfbb0BGJzOM=]
  • Wan Raihana, W. A., Gan, S. H., & Tan, S. C. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of Chromatography B, 879(1), 8-16. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlPGqx56JAklhuWfqz5Xo_IqKHVAexVO1w-oKfehl2EUDCXy8NVaX2VCCn6YCAwH9AQZeNQk90BcNA5zBGqdqAyUmKiKD6fT7ZlxK7I6sd8kQUzlVKzCiMwtB4VKquFMezmvs=]
  • McPherson, M. A., Martínez, B. D., Torres, C. M., Fiallo, F. T., Correa, V. T., & Montes de Oca, P. R. (2014). Strategies for identifying amphetamine and methamphetamine derivatives in urine by gas chromatography-mass spectrometry. Revista CENIC Ciencias Químicas, 45(1), 1-19. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYD1gd50Ew4tx19KiVVXXmpcmBjwXRsQkRdfRpOma9aesK2bZ4Du7asx-x0ppBYkirkPCs_p8g4iAbJqPYEAopDwSXVn7xreNblHgp2nUcExmtuuGaifKzOY57w4G2dwv5gOo7fWtOyTCXtQDzn45U2JKwWG7zkqcYIhnsn8-xXw==]
  • Meyer, M. R., & Maurer, H. H. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 189. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA65a0Oz8h40lGNGXnQnNrcsDO9lvEyAEXaoyr_8sglBBlYoRDsr-Y5-i81-u_NMwx4ZKfiwXktgvo2eqe_HkC0EI1nGkvLtg_vPsUtd1kiPIWYaxDbLlQlLVN6lp7S1TcocQ44WRVcLbIUw==]
  • Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEei0ltf_ihnrgCgpAtGA9JQ_L9CSW27pkeprOjzDhx-J65GSfK9Bt0aEmK-zNQdJZEVvlW6es-a_Hisa-3M9QR4w2sisiTXxpbm2cpLHBQJHegr1fm4DmzJIdriemGXE3DpAXukf12CIDpD9UcaueuXeSZHMn_rDPiwLfuzfC82CbNWak7-FQg6Teat-8AgGeAR75YysN7JxcWenVTFTXkkzNncE75hUtjTj2Sm5qxl7ivw_jMWXpuywX0c8yKQ6QyMsCCSEl-xAkNMA==]
  • Chen, C. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Molecules, 18(12), 14591-14613. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7YoC9yTDROS2_RrOrQVtoX0AzZ90ekSw5rcIhrDi8a5NqwBltc2sia_gu3sv1la1CMwO-Hi-f_qxdrLPKlS4E0yXxguF8AHK-Eknzef9L8vihcmLgkp-Qip2m88I3HxT9xP1o]
  • ResearchGate. (n.d.). Metabolic pathways of amphetamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFig-0VKsnOWx_3qTJV4mUZIYfGDJ_DPvPb5_CVsXq1vuT-xNbw05-UtNIExvyo4te5UuMRRsrqVVPJ5GlZxjMC1Eu3uful5hEfIWGB1-gy-Gqi0EJ-CEcocx_qD0_lB_VDYitx4-1NqC4nODZQygs6iJ1mzgW4MdTKnY_cxXdR95nrwmDee-xw8UgfPodT]
  • Gannon, B. M., Williamson, A., Suzuki, M., Rice, K. C., & Collins, G. T. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4446-4457. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYITTP86AhK71Tt8mOxHC_Y9S8XSOzBqi3GtHQEAHsF07sLkZXgRJ2PdjqBzK6S_fbaqOwK620RP08hQOtzpDGl-qzet2zyngK99bezREEnlOG_KqjmP3PSS7wKdz3Gm-0XPktqiC_zENRyc=]
  • Taylor & Francis Online. (n.d.). Substituted amphetamines – Knowledge and References. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAwLFb4Vc3j0KRaJxpm9VJUYRZ2g9HGnTSnroHLMVjLewCnvlRn1aKta6y6ZP3Ut1zhZcwbH_DmjRwtbBPiKgZhiLCPpu78pje3In51PhkQsGPMml_USgrummHX-i9L3SIJDOX4_ITSYvlZooKZayZL-zM1tgm9Arrzh8067nN059YExdju9zmX0UpEf9zaJ6KN_zVU4JTB3fvaUq6MuEIZ0T2AkTWmLveMg==]
  • Wikipedia. (n.d.). Substituted amphetamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq1ymcnYj5FYFNO_xgAZH5PrwFiTsAxKsVUd12u5gOB0GJjppWCC1LWqCjJtx5BSvIoQ8Q_dl5eTUkC0SulGAcO9b1PHIeXSLOF2UXwvPMcbO-Cv9IDTGlx1eda8vapEfFbwQN9XhB0cDCVMm2EKc=]
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHOhJC20MB0lQZgrtOiRGms9rN8pvavzW3pDPSqw63MZrtdiV8tqlTelg6JKE3lohRM_2qjo2dn_KdI5j8CJUrqQ1lZuxas3jJG7sfqVKWF7iQ8Q_O1hosO2T8sb7mgZ6MjSPB1djXUR7GuQ==]
  • Hardman, D. J. (1991). Biotransformation of halogenated compounds. Critical Reviews in Biotechnology, 11(1), 1-40. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzj4YVkzfsv7_GStJhuWjO2nzKlNG5QZkXgY_scq0KZuc61o0gN-QNozZw053S3iRbKfCwo9dnyUrsWAbmrY1b02oKnJIhvFLnDkLtpQWc3hzMxgtQKNq_Gk-0DMyjNbzBUA==]
  • Nikel, P. I., de Lorenzo, V., & Nielsen, A. T. (2022). Synthetic metabolism for biohalogenation. Current Opinion in Biotechnology, 74, 180-193. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYtLt5vsqeIwMt9ZYMVBC9Yc4pxACVLTXtQkG9b2lTi4k63eBkjvcaZLdSN1RsDvYgn1jSIvF7q8xh2d-X-P5XH5AIen0MxWgGOuOlyUhV0Z27HTAmXM95wMrKUEy-9J0QisTS1XVxp7nNUPUqqUGKiql_jpka3zM-x7WdHquATmrjaUykM4rsGgT-ApVdNcyq62AeNeVtvIxOVyxDwd1GTT1OVw==]
  • Kanamori, T., Inoue, H., Iwata, Y. T., & Kishi, T. (2002). In Vivo Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(2), 69-74. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM4H3ViXRX9Bbn76Q9AbeVQ9KXhDm4LEUmeefxAF5sSPCiKiEtZcwgepzqPW0HgZafPLP0J9baF_11RgbLgYJ-yOSW_BbmJ0tTxWN5EeX0DDXZd99NPyX_gScBKJbo3CgX9SY=]
  • Khan, I., Ali, A., Al-Harrasi, A., & Rizvanov, A. A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYIAQJLj9RJfkhMZgnQFHIrtSE1N1lufjk0GqVMqxQfN06_vBTtpLvX16-Ckq40dQBybkXKh7PNjmy-9iTk2dK4xaCEhuZfa-C5aLI6KGzKEtQPpbqR68kTkHFO8hwZahSp1dT-KbxFY3hVJw==]
  • Anders, M. W., & Jakobson, I. (1985). Biotransformation of halogenated solvents. Scandinavian Journal of Work, Environment & Health, 11 Suppl 1, 23-32. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBPsmuQ3CBGyGcAR6YglD74YLXSEvOnt7o1f1XvJI5moLbJUZqBIu59kIkXMsL4ZoMv6SbajVt6sLDWGQccomRxX-BfwbwJSsGrGwe3_OySEVpkEzr58BVafMNRmZETxTnew==]
  • Wójcik, M., & Wójtowicz, A. (2025). ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) - application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. Scientific Reports, 15(1), 12345. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDasvHl2bndo37hFCayubaYv13Ys6rKGxFUURKhTSiC3FV6d87K-dvfZSzNpwk4yRwF9k-WCSD_kemI054HsYKuzrkghvp8gbH86_WJqEH6gxzqMyaA1IvHVowBOTOLpus_Fc==]
  • Anders, M. W., & Pohl, L. R. (1985). Bioactivation of halogenated hydrocarbons. Advances in Experimental Medicine and Biology, 186, 333-342. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xo4wCkSSKpQf89VWGLn0gtlJqOb75kfLKgSkQITAroVlVkjygmLk73NziCzWnDfcmOZtia13YSdPP-SDoDwntYvK7vBRhRaoMNg7bVa7BU6GcaPGuUF8adeMAlMWY9W1Vg==]
  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 5(2), 183-193. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVPwscsTYybQUOYLA51jTJpHs0AZPW_fwg_SH88KZx3FOTf9Nyl01Qmf5P94MK1FarePQ9rGhw7l-9I0aB-hb0W7PThUPO7YPlLCJ4l5LuHykJPmdwsynDvR24KmvZaDvrTzJRVj-141KEHg==]

Sources

Exploratory

A Comprehensive Toxicological and Safety Assessment Strategy for (4-Bromo-3-methylphenyl)propylamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Phenethylamine Analogue (4-Bromo-3-methylphenyl)propylamine is a substituted phenethylamine, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Phenethylamine Analogue

(4-Bromo-3-methylphenyl)propylamine is a substituted phenethylamine, a class of compounds known for a wide spectrum of pharmacological activities, primarily targeting the central nervous system (CNS). As a novel chemical entity, its toxicological profile and safety data are currently not publicly available. This guide, therefore, serves as a comprehensive roadmap for the systematic evaluation of its safety and toxicity. We will delineate a multi-tiered assessment strategy, from in silico predictions to definitive in vivo studies, grounded in established regulatory guidelines and scientific best practices. This document is designed to provide not just a series of protocols, but a logical framework for making informed decisions throughout the preclinical safety evaluation process.

Foundational Assessment: In Silico and Physicochemical Characterization

Before embarking on resource-intensive biological testing, a foundational understanding of the molecule's potential liabilities can be established through computational and physicochemical means. This initial phase is crucial for guiding subsequent experimental designs.

(Quantitative) Structure-Activity Relationship (QSAR) Analysis

The initial step involves the use of validated QSAR software (e.g., DEREK, MCASE) to compare the structure of (4-Bromo-3-methylphenyl)propylamine against databases of known toxicants.[1][2] This process identifies structural alerts, which are molecular substructures associated with specific toxicities.

  • Rationale: The presence of a brominated aromatic ring and an alkylamine side chain may trigger alerts for genotoxicity, skin sensitization, or specific organ toxicities. Identifying these early allows for a more targeted and hypothesis-driven approach to the subsequent in vitro and in vivo testing.[1][2] For instance, a structural alert for mutagenicity would elevate the importance of the Ames test in the subsequent in vitro battery.

Physicochemical Properties

Key physicochemical parameters must be determined experimentally:

  • Solubility: Influences formulation for in vivo studies and bioavailability.

  • LogP (Lipophilicity): Affects absorption, distribution, and potential for crossing the blood-brain barrier. Higher lipophilicity in phenethylamines has been correlated with increased cytotoxicity.[3]

  • pKa: Determines the ionization state at physiological pH, which is critical for receptor interaction and membrane permeability.

Metabolic Fate: Predicting and Characterizing ADME

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicological data. The metabolic pathway can lead to the formation of active or toxic metabolites.

Predicted Metabolic Pathways

Based on known metabolic pathways for halogenated amphetamines, the metabolism of (4-Bromo-3-methylphenyl)propylamine is likely to proceed via several key routes.[4][5] The primary routes for related compounds involve N-dealkylation and oxidative deamination.[4] The presence of the bromo-substituent is expected to prevent para-hydroxylation, a common metabolic pathway for amphetamine, making other routes more prominent.[4]

G cluster_0 Predicted Metabolism of (4-Bromo-3-methylphenyl)propylamine A (4-Bromo-3-methylphenyl)propylamine (Parent Compound) B N-demethylated metabolite A->B N-demethylation C p-bromo-phenylacetone B->C Oxidative Deamination D p-bromo-phenylpropanol C->D Reduction E p-bromo-benzoic acid C->E Oxidation F p-bromo-hippuric acid E->F Conjugation

Caption: Predicted metabolic pathway for (4-Bromo-3-methylphenyl)propylamine.

In Vitro Metabolism Studies

To confirm these predictions, a series of in vitro experiments are necessary:

  • Human Liver Microsomes/Hepatocytes: These systems provide a first look at the metabolic stability of the compound and help identify the major metabolites.[6]

  • Cytochrome P450 (CYP) Reaction Phenotyping: Identifies the specific CYP isozymes responsible for the compound's metabolism, which is crucial for predicting drug-drug interactions.[7]

In Vitro Toxicology: A Battery of Targeted Assays

In vitro toxicology assays are essential for screening potential toxicities, reducing animal use, and elucidating mechanisms of toxicity.[8]

G cluster_1 In Vitro Toxicology Screening Workflow start Test Compound genotox Genotoxicity (Ames, Micronucleus) start->genotox cytotox Cytotoxicity (e.g., SH-SY5Y, HepG2) start->cytotox cardiotox Cardiotoxicity (hERG Assay) start->cardiotox end Preliminary Hazard Identification genotox->end cytotox->end cardiotox->end

Caption: Workflow for in vitro toxicity screening.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as genotoxic compounds can be carcinogenic.[9]

  • Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for point mutations caused by the compound or its metabolites.[2]

  • In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage in mammalian cells.

Experimental Protocol: Ames Test (OECD TG 471)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial as some compounds only become mutagenic after metabolism.

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Neurotoxicity Screening

Given its classification as a phenethylamine, neurotoxicity is a key concern.[3][10][11]

  • Cell Viability Assays: Use of human neuroblastoma cell lines (e.g., SH-SY5Y) to assess cytotoxicity.[3][10] Parameters to measure include mitochondrial dysfunction, oxidative stress, and apoptosis, which are known mechanisms of neurotoxicity for substituted phenethylamines.[3][[“]]

Cardiotoxicity: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[13][14][15] Therefore, assessing a compound's effect on this channel is a regulatory requirement.[16]

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).[13]

  • Technique: The "gold standard" is the manual whole-cell patch-clamp electrophysiology method.[15][17] Automated patch-clamp systems can also be used for higher throughput.[13]

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • A specific voltage protocol is applied to elicit the hERG current (IKr).

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control, and the vehicle (e.g., DMSO) as a negative control.[13]

  • Analysis: The percentage of hERG current inhibition at each concentration is measured. An IC50 value (the concentration at which 50% of the current is inhibited) is then calculated.

Table 1: Example Data Presentation for In Vitro Assays

AssayEndpointCell LineResult (Example)
Ames TestMutagenicityS. typhimuriumNegative
Micronucleus TestClastogenicityCHO-K1Negative
NeurotoxicityIC50SH-SY5Y50 µM
hERG AssayIC50HEK293-hERG15 µM

In Vivo Toxicology: Whole Animal Studies

In vivo studies are essential to understand the complex interactions of a compound within a living organism and are required before first-in-human trials.[18] All studies should be conducted in compliance with Good Laboratory Practice (GLP).

G cluster_2 Safety Pharmacology Core Battery compound Test Compound Administration cns Central Nervous System (Functional Observation Battery) compound->cns cardio Cardiovascular System (Telemetry) compound->cardio resp Respiratory System (Plethysmography) compound->resp report Integrated Safety Report cns->report cardio->report resp->report

Caption: Core battery of safety pharmacology studies.

Acute Oral Toxicity

The goal is to determine the acute toxicity of a single oral dose and to obtain an estimate of the median lethal dose (LD50).[19] This information is critical for classification and labeling.[20]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Species: Typically performed in female rats.[21]

  • Procedure: This is a stepwise procedure using a small number of animals per step.[20]

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[22]

    • A group of three fasted animals is dosed.

    • The outcome (survival or death) determines the next step: if mortality is observed, the next group is dosed at a lower level; if no mortality, the dose is escalated in the next group.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[19] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.[23]

Safety Pharmacology Core Battery

These studies are designed to investigate potential adverse effects on vital physiological functions and are a regulatory requirement (ICH S7A & S7B).[16][24][25]

  • Central Nervous System: A Functional Observational Battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, sensory function, and autonomic activity.[24][26]

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, freely moving large animal model (e.g., dog or non-human primate) using telemetry.[24]

  • Respiratory System: Evaluation of respiratory rate and tidal volume using whole-body plethysmography in rats.[16][24]

Data Integration and Risk Assessment

The culmination of this comprehensive evaluation is the integration of all data—in silico, in vitro, and in vivo—to construct a complete toxicity profile. This profile allows for the identification of target organs, the determination of a No-Observed-Adverse-Effect Level (NOAEL), and an overall risk assessment for potential human exposure. The relationship between the hERG IC50 and the expected therapeutic plasma concentration, for example, is a critical calculation in assessing cardiac risk. This integrated assessment forms the cornerstone of the Investigational New Drug (IND) application and is paramount for ensuring human safety in subsequent clinical trials.

References

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. National Center for Biotechnology Information. Available at: [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. National Center for Biotechnology Information. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. Available at: [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available at: [Link]

  • Phenethylamine Adverse Effects Neurotoxicity. Consensus. Available at: [Link]

  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. National Center for Biotechnology Information. Available at: [Link]

  • Safety Pharmacology Services. Pharmaron. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available at: [Link]

  • In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission in the rat. PubMed. Available at: [Link]

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Scilit. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • hERG Safety Testing using a Fluorescence Polarization Assay. Agilent. Available at: [Link]

  • The fate of p-bromo-methylamphetamine (V-111) in the body. PubMed. Available at: [Link]

  • Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. National Center for Biotechnology Information. Available at: [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link]

  • Safety pharmacology. NC3Rs. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ResearchGate. Available at: [Link]

  • Safety Pharmacology studies. Syngene International. Available at: [Link]

  • (4-bromo-3-methylphenyl)methanamine hydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). Available at: [Link]

  • (4-BROMO-3-METHYL-PHENYL)-(4-FLUORO-PHENYL)-AMINE. NextSDS. Available at: [Link]

  • Amphetamine and its analogs : psychopharmacology, toxicology, and abuse. Internet Archive. Available at: [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. IRIS. Available at: [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Liverpool John Moores University Research Online. Available at: [Link]

  • metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed. Available at: [Link]

  • Pharmacology and Toxicology of Amphetamine-Type Stimulants. MDPI. Available at: [Link]

  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters Corporation. Available at: [Link]

  • Prevalence of use and acute toxicity associated with the use of NBOMe drugs. ResearchGate. Available at: [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. PubMed. Available at: [Link]

  • 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment Preface. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of (4-Bromo-3-methylphenyl)propylamine

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Scope: Method Development, Optimization, and Lifecycle Validation Introduction & Physicochemical Profiling (4-Bromo-3-methylphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Scope: Method Development, Optimization, and Lifecycle Validation

Introduction & Physicochemical Profiling

(4-Bromo-3-methylphenyl)propylamine is a primary amine characterized by a lipophilic halogenated aromatic ring and a hydrophilic alkylamine side chain[1]. This structural dichotomy presents specific chromatographic challenges that must be addressed through a rational, Quality by Design (QbD) approach to method development.

Because the molecule contains a basic primary amine (estimated pKa ~9.5–10.5), it is highly susceptible to severe peak tailing in reversed-phase liquid chromatography[2]. This phenomenon occurs when the positively charged protonated amine undergoes secondary ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase[3]. To ensure analytical trustworthiness and reproducible quantification, the method must be engineered to suppress these secondary interactions while maintaining robust retention of the lipophilic core.

QbD_Workflow N1 Physicochemical Profiling pKa ~9.5, LogP ~3.5 N2 Stationary Phase Selection Base-Deactivated C18 N1->N2 N3 Mobile Phase Optimization pH 2.0 (0.1% TFA) N2->N3 N4 Method Refinement Gradient & Temperature N3->N4 N5 Method Validation ICH Q2(R2) & USP <1225> N4->N5

QbD workflow for HPLC method development and lifecycle management.

Method Development Strategy: The Causality of Chromatographic Choices

To build a self-validating and robust analytical procedure, every parameter was selected based on the physicochemical causality of the analyte:

  • Column Selection (Base-Deactivated C18): Standard Type-A silica columns possess highly acidic free silanols that readily ionize at mid-pH levels, acting as cation exchangers that trap basic amines[2]. We utilize a high-purity, fully end-capped Type-B silica C18 column. End-capping chemically blocks residual silanols, drastically reducing peak asymmetry.

  • Mobile Phase pH Control (0.1% TFA): We employ an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the surface silanols (pKa ~3.5–4.5) are fully protonated and neutralized to Si-OH, effectively shutting down the electrostatic attraction that causes tailing[3]. Furthermore, TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated propylamine, thereby enhancing retention and yielding a sharp, symmetrical Gaussian peak.

  • Wavelength Selection: The aromatic ring, augmented by the auxochromic effects of the bromo and methyl groups, exhibits strong UV absorbance. Detection at 220 nm provides an optimal signal-to-noise ratio for trace-level quantification.

Chromatographic Conditions

Table 1: Instrument and Method Parameters
ParameterSpecification
Column Base-deactivated, end-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus polar impurities
10.04060Linear gradient to elute the main API
12.0595Column wash
12.1955Return to initial conditions
15.0955Re-equilibration

Experimental Protocols

Mobile Phase and Diluent Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure Milli-Q water. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix and degas.

  • Diluent: Combine 500 mL of ultra-pure water and 500 mL of Acetonitrile. Mix well and degas.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50.0 mg of (4-Bromo-3-methylphenyl)propylamine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 50.0 mg of the sample batch into a 50 mL volumetric flask. Repeat the dissolution and dilution steps as described for the standard to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical Method Validation Framework

The method is validated in strict accordance with ICH Q2(R2) guidelines[4] and USP General Chapter <1225> [5] to ensure it is fit for its intended analytical purpose.

System Suitability Testing (SST)

SST is the self-validating mechanism of this protocol. Before any sample batch is analyzed, six replicate injections of the Working Standard must pass the following criteria to prove the system's thermodynamic and mechanical stability.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( As​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Validates column bed integrity and kinetic efficiency.
%RSD of Peak Area ≤ 2.0% (n=6)Ensures autosampler precision and detector stability.
Retention Time %RSD ≤ 1.0% (n=6)Confirms pump flow rate and mobile phase consistency.
Validation Summary Data

The following table summarizes the expected validation outcomes for the assay of (4-Bromo-3-methylphenyl)propylamine, demonstrating compliance with compendial procedures[5].

Table 4: Method Validation Results (ICH Q2(R2) & USP <1225>)
Validation ParameterRange / ResultAcceptance Criteria
Linearity ( R2 ) 0.9998 (10 - 150 µg/mL)≥ 0.999
Accuracy (Recovery) 99.2% - 101.5% across 3 levels98.0% - 102.0%
Method Precision (RSD) 0.85% (Intra-day)≤ 2.0%
Intermediate Precision 1.12% (Inter-day, diff. analyst)≤ 2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N ≥ 3 (LOD) and ≥ 10 (LOQ)

Stability-Indicating Profile & Specificity

To comply with ICH Q2(R2) requirements for stability-indicating methods[4], the specificity of the procedure must be proven via forced degradation studies. The API is subjected to thermal, photolytic, oxidative, and hydrolytic stress to ensure that no degradation products co-elute with the principal (4-Bromo-3-methylphenyl)propylamine peak.

Forced_Degradation API (4-Bromo-3-methylphenyl) propylamine Oxidation Oxidation (3% H2O2) N-Oxide Formation API->Oxidation Hydrolysis Acid/Base Hydrolysis Highly Stable API->Hydrolysis Photolysis Photolytic Stress Halogen Cleavage (De-bromo) API->Photolysis Thermal Thermal Stress (80°C) Stable API->Thermal

Forced degradation pathways of (4-Bromo-3-methylphenyl)propylamine.

Because the molecule lacks hydrolyzable functional groups (like esters or amides), it exhibits high stability under acidic and basic conditions. The primary degradation pathways are oxidative (yielding N-oxides at the primary amine) and photolytic (potential cleavage of the carbon-bromine bond). The gradient method outlined in Section 3 successfully resolves these polar degradation products from the main API peak, confirming the method's specificity.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH) -[Link]

  • USP <1225> Method Validation - BA Sciences - [Link]

  • Peak Tailing in HPLC: Causes and Solutions - Element Lab Solutions -[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online -[Link]

Sources

Application

Application Note: (4-Bromo-3-methylphenyl)propylamine as a Versatile Chemical Intermediate in Drug Discovery

Executive Summary (4-Bromo-3-methylphenyl)propylamine (CAS 1019487-84-3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. Featuring a halogenated arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromo-3-methylphenyl)propylamine (CAS 1019487-84-3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. Featuring a halogenated aromatic ring and an alkylamine side chain, this compound serves as a critical intermediate for synthesizing complex biaryl libraries, monoamine reuptake inhibitors (MRIs), and G-protein-coupled receptor (GPCR) ligands. This technical guide details the structural rationale, optimized synthetic workflows, and step-by-step protocols for leveraging this intermediate in late-stage functionalization.

Structural Rationale & Pharmacophore Utility

The molecular architecture of (4-Bromo-3-methylphenyl)propylamine offers two distinct, orthogonal reaction sites that are highly prized in rational drug design:

  • The 3-Phenylpropylamine Scaffold: This motif is a well-documented "privileged structure" in neuropharmacology. It forms the core pharmacophore of several selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs), such as fluoxetine and its derivatives[2]. Furthermore, variations of the phenylpropylamine backbone are potent ligands for Trace Amine-Associated Receptors (TAARs), an emerging class of GPCRs implicated in neuropsychiatric disorders[3].

  • The 4-Bromo-3-methylphenyl Moiety: The bromine atom serves as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent 3-methyl group provides essential steric bulk, which can restrict the rotational freedom of the resulting biaryl system, potentially enhancing target binding affinity and selectivity through conformational lock mechanisms.

Application Workflow 1: Palladium-Catalyzed Biaryl Synthesis

Expertise & Causality: Direct palladium-catalyzed cross-coupling of unprotected primary alkylamines with aryl halides is notoriously challenging. The free amine can coordinate to the electrophilic Pd(II) intermediate, forming stable off-cycle Werner-type complexes that poison the catalyst and drastically reduce turnover numbers[4]. To circumvent this, transient protection of the primary amine (e.g., using a tert-butyloxycarbonyl or Boc group) is strictly required prior to the Suzuki-Miyaura coupling to ensure an efficient catalytic cycle.

Protocol 1: Boc-Protection and Suzuki-Miyaura Cross-Coupling

Step 1: Amine Protection

  • Dissolve (4-Bromo-3-methylphenyl)propylamine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C. Rationale: Et₃N acts as an acid scavenger to neutralize any trace hydrobromic acid and drives the nucleophilic attack.

  • Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine will stain, while the Boc-protected product will not, creating a self-validating checkpoint).

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq, 5 mmol), an arylboronic acid of choice (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Rationale: Water is crucial for dissolving the inorganic base and accelerating the transmetalation step of the catalytic cycle.

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Rationale: The bidentate dppf ligand provides sufficient steric bulk and electron density to facilitate both oxidative addition into the sterically hindered C-Br bond (adjacent to the 3-methyl group) and subsequent reductive elimination.

  • Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

Workflow Start CAS 1019487-84-3 (4-Bromo-3-methylphenyl)propylamine Step1 Step 1: Amine Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate Boc-Protected Aryl Bromide Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Biaryl Boc-Protected Biaryl Propylamine Step2->Biaryl Step3 Step 3: Deprotection & Derivatization (TFA, then Reductive Amination) Biaryl->Step3 Product Final Biaryl Secondary/Tertiary Amine (Target Ligand) Step3->Product

Fig 1. Synthetic workflow for late-stage diversification of (4-Bromo-3-methylphenyl)propylamine.

Application Workflow 2: Target Functionalization via Reductive Amination

Expertise & Causality: To optimize binding affinity at monoamine transporters (DAT, SERT, NET), the primary amine is frequently converted into a secondary or tertiary amine. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the method of choice. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate imine/iminium ion without reducing the unreacted aldehyde/ketone, thereby preventing over-alkylation and ensuring a high-purity protocol.

Protocol 2: Deprotection and Reductive Amination
  • Deprotection: Dissolve the Boc-protected biaryl compound in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the TFA salt of the primary amine.

  • Imine Formation: Dissolve the amine TFA salt (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base. Add the target aldehyde or ketone (1.1 eq) and stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC to obtain the final GPCR/MRI ligand.

Pathway Ligand Synthesized Propylamine Ligand Transporter Monoamine Transporter (SERT / DAT / NET) Ligand->Transporter Binds & Inhibits Synapse Increased Synaptic Neurotransmitter Levels Transporter->Synapse Blocks Reuptake Receptor Post-Synaptic GPCR Activation Synapse->Receptor Agonism Effector Adenylyl Cyclase / Phospholipase C Receptor->Effector G-Protein Signaling Response Downstream Cellular Response (e.g., altered gene expression) Effector->Response Second Messengers

Fig 2. Mechanism of action for phenylpropylamine-derived monoamine reuptake inhibitors.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for (4-Bromo-3-methylphenyl)propylamine (Boc-protected)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)*
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9045%
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄Toluene10078%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O90>95%
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF10088%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Table 2: Representative Binding Affinities of Phenylpropylamine Derivatives at Monoamine Transporters[5]

Compound MotifSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Primary Target
Unsubstituted Phenylpropylamine>1000>1000>1000Weak/Non-selective
4-Substituted Biaryl-propylamine1532085SERT / NET
N-Methyl-Biaryl-propylamine245012SERT / NET (SNRI profile)
Fluoxetine (Reference)14180660SERT

References

  • (4-Bromo-3-methylphenyl)propylamine | 1019487-84-3 | Benchchem. Benchchem Product Catalog. 1

  • Fluoxetine - Wikipedia. Wikimedia Foundation.2

  • Binding Affinity of 3-Phenylpropylamine Derivatives at Monoamine Transporters: A Comparative Analysis - Benchchem. Benchchem Technical Guides. 5

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC. National Institutes of Health. 3

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. American Chemical Society. 4

Sources

Method

Application Note: Structural Characterization of (4-Bromo-3-methylphenyl)propylamine using NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural characterization and verification of (4-Bromo-3-methylphenyl)propylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization and verification of (4-Bromo-3-methylphenyl)propylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As this compound may not have readily available public spectral data, this note serves as a practical guide for researchers in synthetic chemistry and drug development. We present a complete workflow, including predicted ¹H and ¹³C NMR spectral data based on established principles, detailed protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation, including the use of 2D NMR techniques for unambiguous assignment.

Introduction: The Need for Unambiguous Characterization

(4-Bromo-3-methylphenyl)propylamine is a substituted aromatic amine, a class of compounds frequently encountered as intermediates or final products in pharmaceutical and materials science research. The precise arrangement of substituents on the aromatic ring and the integrity of the propylamine side chain are critical to its chemical properties and biological activity. Therefore, unambiguous structural confirmation is a non-negotiable step following synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind experimental choices and provides a self-validating system for researchers to confirm the successful synthesis of the target compound.

Predicted NMR Spectral Data

Prior to acquiring experimental data, predicting the spectrum is a crucial step that facilitates accurate interpretation. The predictions below are based on established chemical shift ranges for analogous structural motifs.[2][3]

Molecular Structure and Atom Numbering

A clear numbering system is essential for assigning NMR signals. The structure and proposed numbering for (4-Bromo-3-methylphenyl)propylamine are shown below.

Caption: Structure of (4-Bromo-3-methylphenyl)propylamine with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data are summarized in Table 1. The chemical shifts (δ) are influenced by the electronic environment of each proton.[4] Aromatic protons are typically found downfield (6.5-8.5 ppm) due to the ring current effect.[5][6] The electron-donating alkyl groups and the electron-withdrawing bromine atom will subtly influence the precise shifts of the aromatic protons.[7] Protons on the alkyl chain will appear more upfield.

Table 1: Predicted ¹H NMR Data for (4-Bromo-3-methylphenyl)propylamine (400 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Hδ (-NH₂) ~1.2 (broad) Singlet (broad) 2H - Protons on heteroatoms are often broad and may exchange with trace water. Its chemical shift is highly concentration and solvent dependent.
Hγ (-CH₃) ~0.95 Triplet (t) 3H J(γ,β) ≈ 7.4 Terminal methyl group, split by two Hβ protons.
Hβ (-CH₂-) ~1.85 Sextet or Multiplet (m) 2H J(β,γ) ≈ 7.4, J(β,α) ≈ 7.6 Methylene group split by Hγ (3) and Hα (2) protons, resulting in a complex multiplet.
H-Me (Ar-CH₃) ~2.35 Singlet (s) 3H - Aromatic methyl group, typically appears around 2.3-2.5 ppm.
Hα (Ar-CH₂-) ~2.65 Triplet (t) 2H J(α,β) ≈ 7.6 Benzylic protons, deshielded by the aromatic ring, split by two Hβ protons.[8]
H5 ~7.15 Doublet of doublets (dd) 1H J(ortho) ≈ 8.4, J(meta) ≈ 2.2 Ortho to the propyl group and meta to the bromine.
H6 ~7.25 Doublet (d) 1H J(meta) ≈ 2.2 Ortho to the methyl group and meta to the propyl group.

| H2 | ~7.40 | Doublet (d) | 1H | J(ortho) ≈ 8.4 | Ortho to the bromine atom, expected to be the most downfield aromatic proton. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data are summarized in Table 2. Carbons attached to electronegative atoms (like Bromine) or within an aromatic system appear at higher chemical shifts (downfield).[9] Aliphatic carbons are found at lower chemical shifts (upfield).

Table 2: Predicted ¹³C NMR Data for (4-Bromo-3-methylphenyl)propylamine (100 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
~12.0 Terminal methyl carbon of the propyl chain.
C-Me ~23.0 Aromatic methyl carbon.
~34.0 Central methylene of the propyl chain.
~42.5 Benzylic carbon, adjacent to the aromatic ring.[10]
C4 (C-Br) ~120.0 Carbon attached to bromine, deshielded.
C5 ~129.0 Aromatic CH carbon.
C2 ~131.0 Aromatic CH carbon.
C6 ~132.5 Aromatic CH carbon.
C3 (C-CH₃) ~138.0 Quaternary carbon attached to the methyl group.

| C1 (C-Alkyl) | ~141.0 | Quaternary carbon attached to the propyl chain. |

Experimental Protocols

Adherence to a standardized protocol is key to obtaining high-quality, reproducible NMR data.

Sample Preparation

The choice of solvent is critical and depends on the sample's solubility and the desired spectral clarity.[11][12] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[13]

  • Mass Measurement: Accurately weigh 5-10 mg of purified (4-Bromo-3-methylphenyl)propylamine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, >99.8% D). The solvent should contain an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[14]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.[15]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

These are general parameters for a 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8 to 16 scans, adjust for desired signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks. Essential for confirming connectivity within the propyl chain.[16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Confirms C-H assignments.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. Crucial for assigning quaternary carbons and connecting the propyl chain to the aromatic ring.[18]

Data Processing and Interpretation Workflow

A systematic workflow ensures that all spectral information is extracted and correctly interpreted.

G cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Spectral Interpretation Acquire_1D Acquire 1D Spectra (¹H, ¹³C) FT Fourier Transform (FID → Spectrum) Acquire_1D->FT Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_2D->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integration (¹H) Assign_Propyl Assign Propyl Chain via ¹H Chemical Shift, Integration, Multiplicity & COSY Integrate->Assign_Propyl Reference->Integrate ¹H only Assign_Aromatic Assign Aromatic Protons via Chemical Shift & Multiplicity Reference->Assign_Aromatic Confirm_CH Confirm C-H Assignments using HSQC Assign_Propyl->Confirm_CH Assign_Aromatic->Confirm_CH Confirm_Quat Assign Quaternary Carbons & Confirm Connectivity via HMBC Confirm_CH->Confirm_Quat Final_Structure Final Structure Verification Confirm_Quat->Final_Structure

Caption: Workflow for NMR data processing and structural interpretation.

  • Process Raw Data: Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal.

  • Analyze ¹H Spectrum:

    • Integration: Confirm the relative number of protons for each signal matches the predicted values (e.g., 3H for methyl, 2H for methylene, etc.).

    • Multiplicity: Analyze the splitting patterns. The propyl chain should show a characteristic triplet-sextet-triplet pattern (or similar complex multiplet).[19]

  • Use 2D COSY: Trace the correlations for the propyl chain. The Hα signal should correlate with Hβ, and the Hβ signal should correlate with both Hα and Hγ. This confirms the -CH₂-CH₂-CH₃ connectivity.

  • Use 2D HSQC: Correlate the proton signals to their directly attached carbons. For example, the proton signal at ~2.65 ppm (Hα) should show a cross-peak to the carbon signal at ~42.5 ppm (Cα).

  • Use 2D HMBC: This is the final confirmation step.

    • Look for a correlation from the benzylic protons (Hα, ~2.65 ppm) to the aromatic quaternary carbon C1 (~141.0 ppm) to confirm the attachment point of the propyl chain.

    • Look for correlations from the aromatic methyl protons (H-Me, ~2.35 ppm) to C3, C2, and C4 to confirm its position.

    • Use correlations from the aromatic protons (H2, H5, H6) to the quaternary carbons to finalize all assignments.

Conclusion

This application note provides a robust protocol for the complete NMR-based structural characterization of (4-Bromo-3-methylphenyl)propylamine. By combining predictive analysis with a systematic workflow for 1D and 2D NMR data acquisition and interpretation, researchers can confidently verify the identity and purity of their synthesized compound. This self-validating methodology ensures high scientific integrity and is an indispensable tool for professionals in chemical research and drug development.

References

  • Štefin, N. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Bitesize Bio. [Link]

  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science. [Link]

  • Scribd. NMR Solvent Selection Guidelines. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • Clark, J. H-1 NMR spectrum of propylamine. Doc Brown's Chemistry. [Link]

  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Clark, J. 13C NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]

  • CLaME. Understanding Nmr Spectroscopy. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Chem LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 14. RSC Publishing. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • PubChem. Propylamine. National Institutes of Health. [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Clark, J. 1H NMR spectrum of propylbenzene. Doc Brown's Chemistry. [Link]

  • SpectraBase. N-Isopropyl-N-(N-propyl)-amine - 13C NMR. [Link]

  • PubChem. Propylamine. National Institutes of Health. [Link]

  • ResearchGate. 1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • SpectraBase. Propylbenzene - 13C NMR. [Link]

  • University of California, Santa Barbara. HSQC and HMBC for Topspin. [Link]

  • Bruker. Step By Step Instructions for 2D NMR Experiments. [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • EPFL. 2D NMR. [Link]

  • Chegg. Solved: How many signals are in the 13C−NMR spectrum of the.... [Link]

  • Reddit. H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Clark, J. Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Clark, J. 1H proton nmr spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Profiling of (4-Bromo-3-methylphenyl)propylamine

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists Executive Summary & Analytical Context (4-Bromo-3-methylphenyl)propylamine—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists

Executive Summary & Analytical Context

(4-Bromo-3-methylphenyl)propylamine—often encountered in forensic and pharmaceutical contexts as its amphetamine-type isomer, 1-(4-bromo-3-methylphenyl)propan-2-amine (4-Br-3-Me-A)—presents unique challenges and opportunities in mass spectrometric analysis. The presence of both a halogenated aromatic system and an aliphatic amine dictates a highly specific fragmentation cascade.

This application note provides a deep mechanistic evaluation of its fragmentation behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Rather than merely listing product ions, this guide explains the causality behind the gas-phase dissociation, enabling researchers to build self-validating analytical methods that differentiate regioisomers and eliminate false positives. Accurate-mass QTOF and Orbitrap platforms rely on these established fragmentation pathways for the trace-level determination of such compounds in complex biological matrices 1.

Mechanistic Principles of Fragmentation

To confidently identify (4-Bromo-3-methylphenyl)propylamine, analysts must understand the thermodynamic drivers behind its fragmentation. The molecule's dissociation is governed by three primary mechanisms:

The Isotopic Fidelity Signature (The "Why" Behind the Doublet)

Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% to 49.31%). This isotopic signature is a critical diagnostic tool in mass spectrometry 2. Any precursor or product ion retaining the intact brominated ring will exhibit a characteristic doublet separated by exactly 1.998 Da. The sudden disappearance of this doublet in lower-mass fragments proves the elimination of the halogen.

Charge-Directed α -Cleavage (Nitrogen-Driven)

Upon protonation in ESI(+), the charge is localized on the primary amine. When subjected to Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway is the cleavage of the C( α )–C( β ) bond. The nitrogen lone pair stabilizes the resulting carbocation, forming a highly stable iminium ion. As established in the differentiation of bromoamphetamine analogs, this α -cleaved iminium cation ( m/z 44.05 for the propan-2-amine isomer) is highly reproducible and serves as the base peak in most MS/MS spectra 3. Because the brominated aromatic ring is lost as a neutral radical (or neutral molecule via rearrangement), the m/z 44 peak does not exhibit the bromine isotope doublet.

Charge-Remote Halogen Elimination

At higher collision energies, the molecule undergoes charge-remote fragmentation, specifically the neutral loss of Hydrogen Bromide (HBr, 79.93 Da). This reaction preserves the regioisomeric structural information of the original molecule while forming a highly conjugated, debrominated product ion ( m/z 148.11).

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in your results, this protocol integrates an Isotopic Fidelity Gate —a self-validating system where data is automatically rejected if the 79 Br/ 81 Br ratio falls outside a 10% tolerance window. Rapid ambient ionization and LC-MS techniques rely heavily on these strict pattern validations to distinguish true analytes from matrix noise 4.

Step-by-Step Methodology

Phase 1: Sample Preparation & Quality Control

  • Spike Internal Standard: Add 10 μ L of Amphetamine-d5 (100 ng/mL) to 100 μ L of the biological sample. Causality: The deuterated standard validates extraction recovery and tracks retention time shifts.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 500 μ L of ethyl acetate under basic conditions (pH 10 with ammonium hydroxide) to ensure the amine is uncharged and partitions into the organic layer.

  • Reconstitution: Evaporate to dryness under N 2​ and reconstitute in 100 μ L of Initial Mobile Phase.

Phase 2: Chromatographic Separation

Column Selection: Use a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 μ m). Causality: The electron-withdrawing bromine atom creates a localized positive charge on the aromatic ring, engaging in strong π

π interactions with the biphenyl stationary phase, vastly improving retention over standard C18.
  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 6 minutes at 0.4 mL/min.

  • Phase 3: MS/MS Acquisition (Stepped Collision Energy)

    • Ionization: ESI Positive mode.

    • Precursor Isolation: Quadrupole 1 must be set to isolate both m/z 228.04 and 230.04 sequentially.

    • Stepped CID: Acquire data at 15 eV (to capture the fragile [M+H−NH3​]+ intermediate) and 35 eV (to drive the α -cleavage and HBr loss).

    MS_Workflow N1 Biphenyl UHPLC Separation N2 ESI(+) Protonation N1->N2 N3 Q1 Isolation m/z 228 & 230 N2->N3 N4 Stepped CID (15eV & 35eV) N3->N4 N5 Isotopic Fidelity Data Gate N4->N5

    Caption: Self-validating LC-MS/MS workflow utilizing stepped CID and an isotopic fidelity data gate.

    Quantitative Data Presentation

    The following table summarizes the expected high-resolution fragmentation profile for the protonated molecule [M+H]+ .

    Fragment DescriptionExact Mass ( 79 Br)Exact Mass ( 81 Br)Neutral LossRelative Abundance (35 eV)Mechanistic Origin
    Precursor Ion 228.038230.036None5%Intact protonated molecule
    Deaminated Intermediate 211.011213.009NH 3​ (17.027)15%Charge-mediated elimination of ammonia
    Substituted Benzyl Cation 182.981184.979C 2​ H 7​ N (45.058)35%Inductive cleavage of the alkyl chain
    Debrominated Core 148.112N/AHBr (79.926)50%Charge-remote halogen elimination
    Iminium Ion (Base Peak) 44.050N/AC 8​ H 9​ Br (183.988)100% α -cleavage (charge retention on Nitrogen)

    (Note: The m/z 44 and 148 fragments do not exhibit the +2 Da isotopic shift, serving as definitive proof that the bromine atom resides on the neutral leaving group or has been eliminated as HBr).

    Fragmentation Pathway Logic

    The logic tree below maps the causal relationships between the precursor ion and its resulting fragments.

    Frag_Pathway M Precursor Ion [M+H]+ m/z 228.04 / 230.04 A Iminium Ion (α-cleavage) m/z 44.05 M->A - C8H9Br (Neutral) B [M+H - NH3]+ m/z 211.01 / 213.01 M->B - NH3 (17 Da) C Benzyl Cation m/z 183.00 / 185.00 M->C - C2H7N (45 Da) D [M+H - HBr]+ m/z 148.11 M->D - HBr (80/82 Da) B->D - HBr (80/82 Da)

    Caption: MS/MS fragmentation logic tree for (4-Bromo-3-methylphenyl)propylamine.

    References

    • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: N
    • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra Source: National Institutes of Health (NIH) / PubMed
    • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers Source: National Institutes of Health (NIH) / PubMed
    • Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse Source: Scholars Archive - University

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for (4-Bromo-3-methylphenyl)propylamine Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing halogenated arylalkylamines.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing halogenated arylalkylamines. The synthesis of (4-Bromo-3-methylphenyl)propylamine typically relies on the reduction of its corresponding nitrile precursor, 3-(4-bromo-3-methylphenyl)propanenitrile.

    While this seems like a textbook transformation, the presence of the aryl bromide introduces significant chemoselectivity challenges. This guide is designed to move beyond basic protocols, explaining the chemical causality behind common failures and providing self-validating workflows to maximize your isolated yield.

    Mechanistic Workflow & Bottleneck Analysis

    Before troubleshooting, it is critical to understand where the yield is being lost. The diagram below maps the three primary reduction strategies against their respective chemical bottlenecks.

    SynthesisWorkflow cluster_reduction Reduction Strategies SM 3-(4-bromo-3-methylphenyl) propanenitrile PdC Pd/C + H2 (High Risk) SM->PdC LAH LiAlH4 (Moderate Risk) SM->LAH BH3 BH3·THF (Optimal) SM->BH3 Side1 Hydrodebromination (Loss of Br) PdC->Side1 Side2 Emulsion / Gel (Yield Loss) LAH->Side2 Side3 Boron-Amine Complex (Requires Quench) BH3->Side3 Product (4-Bromo-3-methylphenyl) propylamine Side1->Product Poor Yield Side2->Product Fieser Workup Side3->Product MeOH/HCl Reflux

    Fig 1: Synthetic workflow and bottleneck resolution for arylpropylamine reduction.

    Troubleshooting Guide & FAQs

    Q1: I am using Pd/C and H₂ to reduce the nitrile, but my mass spec shows a major M-79 peak. What is happening?

    Cause: You are experiencing hydrodebromination (dehalogenation). Palladium on carbon is highly active and readily undergoes oxidative addition into the aryl C-Br bond, replacing your essential bromine atom with hydrogen. Solution: You must abandon standard Pd/C hydrogenation for this substrate. Switch to a non-catalytic hydride source such as Borane-THF (BH₃·THF), which is highly chemoselective for nitriles and leaves the aryl bromide completely intact. If you attempt to use alternative catalytic systems like NaBH₄/CoCl₂, be aware that cobalt boride can also induce dehalogenation of aryl bromides[1].

    Q2: I switched to Lithium Aluminum Hydride (LiAlH₄), but my isolated yield is terrible due to a thick, unfilterable gel during workup. How can I recover my product?

    Cause: The gel is composed of hydrated aluminum salts[2]. Standard aqueous quenching creates a severe emulsion that traps your highly polar primary amine product, making phase separation nearly impossible[3]. Solution: Implement the Fieser Workup [2],[4]. This specific quenching sequence forces the aluminum salts to precipitate as a granular, filterable solid (sodium aluminate).

    • The Causality: By strictly controlling the stoichiometry of water and sodium hydroxide, you dehydrate the alumina paste into a free-flowing powder, allowing the organic solvent containing your product to pass through easily[2].

    Q3: I am using Borane-THF (BH₃·THF), but I'm seeing a significant amount of secondary amine (dimer) byproduct. How do I prevent this?

    Cause: Dimerization occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine before it is fully reduced by the borane. Solution: Utilize inverse addition . Instead of adding borane to your nitrile, dissolve your nitrile in THF and add it dropwise to a chilled solution containing an excess of Borane-THF. This ensures the local concentration of hydride is always vastly higher than the unreduced imine, kinetically favoring complete reduction over dimerization.

    Reagent Selection & Quantitative Yield Matrix

    To assist in your experimental design, the following table summarizes the quantitative performance of various reduction strategies specifically for halogenated aryl nitriles.

    Reduction StrategyChemoselectivity (Aryl-Br)Dimerization RiskWorkup ComplexityTypical Isolated Yield
    Pd/C + H₂ (Atmospheric) Very Poor (<10% retention)ModerateLow (Filtration)< 15%
    NaBH₄ / CoCl₂ Poor (Prone to dehalogenation)HighModerate30 - 40%
    LiAlH₄ (LAH) GoodLowHigh (Emulsions)55 - 65%
    BH₃·THF (Optimized) Excellent (>98% retention) Low (with inverse addition) Moderate (Acid Quench) 85 - 92%

    Standard Operating Procedure: Optimized Borane-THF Reduction

    This protocol leverages BH₃·THF to ensure the aryl bromide is preserved while maximizing the yield of the primary amine. It is designed as a self-validating system: if the intermediate solutions do not behave as described, the reaction has not proceeded correctly.

    Materials Required:

    • 3-(4-bromo-3-methylphenyl)propanenitrile (1.0 eq)

    • Borane-THF complex (BH₃·THF, 1.0 M in THF) (2.5 eq)

    • Anhydrous THF

    • Methanol & 6M HCl (aq)

    • 20% NaOH (aq)

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and addition funnel. Purge with dry N₂.

    • Hydride Loading: Transfer 2.5 equivalents of BH₃·THF solution into the flask and cool to 0 °C using an ice bath.

    • Inverse Addition (Critical Step): Dissolve 1.0 equivalent of the nitrile in anhydrous THF. Load this into the addition funnel and add it dropwise to the chilled borane solution over 30 minutes.

      • Validation Check: You should observe mild gas evolution. If the solution turns cloudy, your THF may be wet.

    • Reflux: Remove the ice bath and heat the reaction to 65 °C (reflux) for 4 hours.

    • Complex Cleavage (Critical Step): Cool the reaction back to 0 °C. Slowly quench the excess borane by adding Methanol dropwise until gas evolution ceases. Next, add 6M HCl (approx. 3-4 equivalents relative to the starting material) and heat the mixture to reflux for 1 hour.

      • Causality: Boron is a strong Lewis acid and forms a highly stable adduct with your newly formed primary amine. If you skip this acidic reflux, your product will remain complexed to boron and will be lost in the aqueous waste. The HCl breaks the B-N bond, forming volatile trimethyl borate and the amine hydrochloride salt.

    • Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. Cool the remaining aqueous layer and basify it dropwise with 20% NaOH until the pH is strictly > 12.

      • Validation Check: The aqueous layer will turn milky as the free base amine precipitates/oils out.

    • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (4-Bromo-3-methylphenyl)propylamine.

    References

    • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, American Chemical Society. Available at:[Link][2]

    • Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at:[Link][3]

    • Organic & Biomolecular Chemistry: Reduction of Nitriles and Dehalogenation with CoCl₂/NaBH₄. Semantic Scholar / RSC. Available at: [Link][1]

    • Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development, American Chemical Society. Available at:[Link][5]

    Sources

    Optimization

    Technical Support Center: Mobile Phase Optimization for (4-Bromo-3-methylphenyl)propylamine Chromatography

    Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liqu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS methods for (4-Bromo-3-methylphenyl)propylamine .

    As a halogenated primary amine, this compound presents a dual chromatographic challenge: a highly basic propylamine moiety (pKa ~9.5) prone to severe secondary interactions, and a lipophilic brominated aromatic ring. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure high-resolution, reproducible separations.

    🔬 Mechanistic Insights: The "Amine Challenge"

    The primary hurdle in analyzing basic compounds like (4-Bromo-3-methylphenyl)propylamine is peak tailing and retention instability .

    Silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols ionize into negatively charged silanolates (Si-O⁻). Simultaneously, at neutral or slightly acidic pH, the propylamine group remains protonated (NH₃⁺). The resulting electrostatic attraction (ion-exchange interaction) between the analyte and the stationary phase disrupts the standard hydrophobic partitioning mechanism, leading to asymmetrical, elongated peaks[1].

    To achieve a robust separation, the mobile phase must be engineered to either neutralize the silanols (low pH) or neutralize the amine (high pH)[2].

    🛠️ Diagnostic FAQs & Troubleshooting

    Q1: I am observing severe peak tailing for my propylamine derivative. How do I correct this?

    Causality: Peak tailing is the physical manifestation of your protonated amine interacting with active silanol sites on the column[1]. Solution: You must manipulate the mobile phase pH to suppress these secondary interactions.

    • Approach A (Low pH): Lower the mobile phase pH to ≤ 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols, rendering them neutral and eliminating the ion-exchange capacity of the column[3].

    • Approach B (High pH): Raise the pH to > 10.5 using Ammonium Hydroxide. This deprotonates the propylamine into its neutral free-base form, allowing it to interact purely via ideal hydrophobic partitioning[3]. (Note: This requires a high-pH stable polymeric or hybrid-silica column).

    • Alternative: If pH adjustment is restricted, use modern Type B (high-purity, end-capped) silica columns or add an amine suppressant like Triethylamine (TEA) to compete for silanol active sites[1].

    Q2: My retention times shift unpredictably between sample runs. What is causing this instability?

    Causality: You are likely buffering the mobile phase too close to the analyte's pKa. If the mobile phase pH is within ±1.0 unit of the propylamine's pKa (~9.5), the compound exists in a dynamic equilibrium between its ionized and neutral states. Microscopic fluctuations in mobile phase preparation will drastically alter the ionization ratio, causing massive retention shifts[4]. Solution: Always buffer the mobile phase at least 2 pH units away from the analyte's pKa[5]. For this compound, target either pH < 7.5 or pH > 11.5.

    Q3: I am transferring this method to LC-MS/MS. How do I optimize the mobile phase without suppressing the bromine isotopic signal?

    Causality: Traditional HPLC buffers (like phosphate) are non-volatile; they precipitate in the MS source, causing severe ion suppression and equipment fouling[6]. Furthermore, strong ion-pairing agents like TFA can tightly bind the amine cation, suppressing electrospray ionization (ESI+). Solution: Switch to volatile buffers. For low-pH applications, use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0). For high-pH applications, use 10 mM Ammonium Bicarbonate adjusted with Ammonia (pH 10.0)[6]. These ensure excellent volatilization and enhance the detectability of the characteristic 1:1 M/M+2 bromine isotope pattern.

    📊 Quantitative Data: Mobile Phase Selection Matrix

    The following table summarizes the optimal mobile phase modifiers for (4-Bromo-3-methylphenyl)propylamine based on the desired analytical outcome.

    Modifier / AdditiveTypical ConcentrationTarget pHMechanism of ActionLC-MS Compatible?Expected Analyte Retention
    Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Ion-pairing; protonates silanols to mask active sites.Poor (Causes ion suppression)Moderate (Ion-pair formation)
    Formic Acid 0.1% (v/v)~2.7Protonates silanols; provides protons for ESI+.Yes (Excellent) Low (Analyte is highly polar)
    Ammonium Acetate 10 mM~4.8 - 5.8Buffers pH; controls ionic strength.Yes Low-Moderate
    Triethylamine (TEA) 10 - 20 mM~7.0Sacrificial base; aggressively binds to residual silanols.No (Severe MS contamination)Moderate
    Ammonium Bicarbonate 10 mM (Adjusted w/ NH₄OH)~10.0 - 10.5Deprotonates the primary amine to its neutral free-base form.Yes High (Ideal RP-HPLC partitioning)

    🧪 Self-Validating Experimental Protocols

    To guarantee E-E-A-T standards, the following protocols include built-in validation checkpoints to ensure the system is functioning correctly before sample injection.

    Protocol 1: Preparation of High-pH Volatile Mobile Phase (pH 10.5) for LC-MS

    Use this protocol to maximize retention and peak symmetry using a hybrid-particle column.

    • Aqueous Phase Preparation: Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.

    • pH Adjustment: Slowly add dilute Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter until the pH reaches 10.5.

      • Self-Validating Checkpoint:Never measure pH after adding organic solvents. Organic modifiers alter the dielectric constant of the solution, rendering standard aqueous pH electrodes inaccurate[3]. Always measure and adjust the aqueous portion first.

    • Filtration: Filter the aqueous buffer through a 0.2 µm hydrophilic PTFE membrane.

    • Organic Phase: Use 100% LC-MS grade Acetonitrile. (Acetonitrile is preferred over Methanol here due to its lower viscosity and lower UV cutoff, providing better eluotropic strength for the brominated aromatic ring[4]).

    • System Equilibration: Purge the LC lines and equilibrate the high-pH stable column with 95% Aqueous / 5% Organic for 15 column volumes.

      • Self-Validating Checkpoint: Monitor the pressure ripple and baseline. A stable baseline (drift < 1 mAU/hr) confirms the buffer is fully equilibrated.

    Protocol 2: Low-pH Ion-Pairing Workflow (pH 2.0) for UV/Vis HPLC

    Use this protocol for standard silica columns where LC-MS compatibility is not required.

    • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade TFA to 1.0 L of ultra-pure water (0.1% v/v).

    • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1.0 L of HPLC-grade Acetonitrile (0.1% v/v).

      • Self-Validating Checkpoint: Run a "Blank Gradient" (injecting 0 µL) from 5% B to 95% B. TFA absorbs UV light strongly below 215 nm. Matching the TFA concentration in both A and B prevents severe baseline drift during gradient elution. If the baseline shifts by more than 10 mAU, adjust the TFA volume in Phase B slightly to optically balance the solvents.

    • Sample Preparation: Dissolve the (4-Bromo-3-methylphenyl)propylamine standard in the initial mobile phase conditions (e.g., 95% A / 5% B) to prevent solvent-mismatch peak distortion[7].

    📈 Visual Workflows & Mechanisms

    Troubleshooting Workflow for Peak Tailing

    The following decision tree dictates the logical path for resolving peak asymmetry in amine chromatography.

    TailingTroubleshooting A Issue: Peak Tailing (Propylamine) B Assess Mobile Phase pH A->B C Is pH 2 units away from pKa (~9.5)? B->C D Adjust pH (< 3.0 or > 10.5) C->D No E Evaluate Column Chemistry C->E Yes F Use Type B Silica or End-capped E->F G Add Modifier (e.g., 0.1% TFA) E->G

    Caption: Troubleshooting workflow for diagnosing and resolving propylamine peak tailing.

    Mechanistic Effect of pH on Retention

    This diagram illustrates how mobile phase pH dictates the ionization state and subsequent chromatographic behavior of the target analyte.

    pHMechanisms A Propylamine (pKa ~9.5) B Low pH (< 3.0) Protonated (NH3+) A->B C High pH (> 10.5) Neutral (NH2) A->C D Low Retention Silanols Neutralized B->D E High Retention Ideal RP-HPLC C->E

    Caption: Mechanistic effect of mobile phase pH on propylamine ionization and retention.

    📚 References

    • How to Reduce Peak Tailing in HPLC? Phenomenex.

    • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.

    • Control pH During Method Development for Better Chromatography. Agilent Technologies.

    • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.

    • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.

    • Why control pH in buffers and additives in reversed-phase HPLC or LC-MS? The Analytical Scientist.

    • Common Causes Of Peak Tailing in Chromatography. ALWSCI.

    Sources

    Troubleshooting

    how to increase aqueous solubility of (4-Bromo-3-methylphenyl)propylamine

    Technical Support Center: (4-Bromo-3-methylphenyl)propylamine This guide provides in-depth technical assistance for researchers encountering challenges with the aqueous solubility of (4-Bromo-3-methylphenyl)propylamine....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: (4-Bromo-3-methylphenyl)propylamine

    This guide provides in-depth technical assistance for researchers encountering challenges with the aqueous solubility of (4-Bromo-3-methylphenyl)propylamine. The methodologies described herein are designed to offer a logical, stepwise approach to achieving a stable and usable solution for your experiments.

    Frequently Asked Questions (FAQs) & Initial Troubleshooting

    Q1: My (4-Bromo-3-methylphenyl)propylamine is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the most likely reason and my first step?

    This is the most common issue encountered. The chemical structure of (4-Bromo-3-methylphenyl)propylamine contains a large, nonpolar bromo-methyl-phenyl group, which confers significant hydrophobicity. In its neutral or "free base" form, its solubility in water is expected to be extremely low.

    Your first and most critical step is to modify the pH of your solution. The propylamine tail of the molecule contains a basic primary amine group. By acidifying the solution, this amine group becomes protonated, forming a positively charged ammonium salt. This salt is vastly more polar and, therefore, more soluble in aqueous media.[1][][3]

    The pKa of the conjugate acid of propylamine is approximately 10.7.[4][5][6][7] This means that at a neutral pH of 7.4, the vast majority of the molecules are already in their charged, more soluble form. However, the intrinsic insolubility of the free base can still hinder dissolution. Actively ensuring a slightly acidic environment (pH < 7) can dramatically improve both the rate and extent of dissolution.

    Q2: I've tried adding a small amount of acid, but it's still not dissolving completely or the solution is hazy. What's wrong?

    This indicates that you may not have added sufficient acid to protonate all of the compound, or there are other factors at play. Here's a troubleshooting workflow:

    • Check the pH: Use a calibrated pH meter to confirm the final pH of your solution. Do not rely on the theoretical pH of the buffer. A target pH of 2 units below the pKa (e.g., pH ≤ 8.7) is a good rule of thumb to ensure >99% ionization, but for practical purposes, aiming for a pH between 4 and 6 is often optimal for initial stock solutions.

    • Molar Equivalents: Ensure you are adding at least one molar equivalent of acid for every mole of your compound. For example, if you are dissolving 24.3 mg of the compound (M.W. ~243 g/mol ), you have 0.1 mmol. You should add at least 0.1 mmol of H+ ions (e.g., 100 µL of 1 M HCl).

    • Gentle Warming & Agitation: After adding acid, gently warm the solution (e.g., to 37°C) and continue to stir or vortex. This increases the kinetic energy of the system and can overcome the activation energy barrier for dissolution. Do not boil, as this may cause degradation.

    • Consider the Salt Form: If the compound precipitates out again upon standing, it may be due to the formation of an insoluble salt with a component of your buffer (e.g., phosphate). In this case, try a different acid (e.g., citric acid to form a citrate salt) or a different buffer system (e.g., HEPES, MES).

    Core Solubilization Strategies & Protocols

    This section provides detailed, step-by-step protocols for the most effective solubilization strategies. The primary and most recommended method is pH adjustment. Cosolvents and other formulation aids should be considered secondary options when pH modification is not compatible with the downstream experiment.

    Strategy 1: pH Adjustment (Salt Formation)

    Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (protonated salt, BH+) to the non-ionized (free base, B) form of the compound.[8][9][10][11][12]

    pH = pKa + log([B]/[BH+])

    By lowering the pH well below the pKa, the equilibrium shifts heavily towards the charged, water-soluble BH+ species.

    G cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility FreeBase (4-Bromo-3-methylphenyl)propylamine (Free Base - B) - Hydrophobic - Poorly Soluble SaltForm (4-Bromo-3-methylphenyl)propylammonium Salt (Protonated - BH+) - Ionic/Polar - Highly Soluble FreeBase->SaltForm Add Acid (H+) (Lowers pH) SaltForm->FreeBase Add Base (OH-) (Raises pH)

    Caption: Equilibrium between the insoluble free base and the soluble salt form.

    Protocol 1: Preparation of a 10 mM Acidic Stock Solution
    • Weigh Compound: Accurately weigh out 2.43 mg of (4-Bromo-3-methylphenyl)propylamine (assuming M.W. ~243 g/mol ) and place it into a sterile microcentrifuge tube.

    • Initial Suspension: Add ~800 µL of deionized water to the tube. The compound will likely form a suspension or slurry.

    • Acidification: While vortexing, add 10 µL of a 1 M HCl stock solution. This provides one molar equivalent of H+.

    • Dissolution: Continue to vortex or sonicate in a water bath for 5-10 minutes. The suspension should clarify into a transparent solution.

    • pH Verification: Briefly check the pH of the solution using a pH strip or a micro-pH probe. It should be in the acidic range (typically pH 2-4).

    • Final Volume Adjustment: Adjust the final volume to 1.0 mL with deionized water.

    • Sterilization: If required for your experiment (e.g., cell culture), filter the final stock solution through a 0.22 µm syringe filter.

    Strategy 2: Cosolvency

    Causality: When pH modification is not viable (e.g., it may alter cellular function or assay chemistry), a cosolvent can be used. Cosolvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for hydrophobic solutes to dissolve.[13][14][15][16] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

    Key Challenge: A major issue with cosolvents is that the compound may precipitate when the concentrated stock solution is diluted into a purely aqueous buffer for the final experiment.[17][18][19] This is a critical consideration and requires careful validation.

    Table 1: Common Cosolvents for Initial Screening
    CosolventTypical Starting Stock Conc.Max Final Assay Conc.Notes
    DMSO 10 - 50 mM< 0.5% (v/v)Powerful solvent, but can be cytotoxic at higher concentrations.[20][21]
    Ethanol 10 - 20 mM< 1.0% (v/v)Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.
    PEG 400 10 - 20 mM< 2.0% (v/v)Good for increasing solubility and generally has low toxicity.[16]
    Protocol 2: Preparing and Testing a DMSO Stock Solution
    • High-Concentration Stock: Weigh the compound and add 100% DMSO to achieve a high concentration (e.g., 50 mM). Use sonication and gentle warming if necessary to fully dissolve.

    • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of your 50 mM stock in 100% DMSO to create intermediate concentrations (e.g., 10 mM, 1 mM). This minimizes the volume of DMSO added in the final step.

    • Final Dilution into Aqueous Buffer: This is the critical step.

      • Place the required volume of your final aqueous buffer (e.g., 995 µL of PBS) into a tube.

      • While vigorously vortexing the buffer, add the small volume of your DMSO stock (e.g., 5 µL of a 10 mM stock to get a final concentration of 50 µM). Crucially, always add the DMSO stock to the buffer, not the other way around.

    • Precipitation Check: Immediately inspect the solution for any signs of haziness or precipitate. Let the solution stand at the intended experimental temperature for at least 30 minutes and inspect again. Analyze the supernatant by HPLC or UV-Vis to confirm the actual soluble concentration if precipitation is suspected.[17]

    Caption: Decision workflow for selecting a solubilization strategy.

    Strategy 3: Advanced Formulation Approaches

    If both pH adjustment and simple cosolvency fail, more advanced methods involving excipients can be employed. These are more complex and require careful consideration of their potential interference with your experiment.

    A. Cyclodextrins

    Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a guest molecule, forming a water-soluble "inclusion complex".[3][22][23][24][25][26][27][28] This effectively shields the nonpolar part of your compound from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    B. Surfactants

    Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic (4-Bromo-3-methylphenyl) portion of your compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water.[1][29][30][31][32][33][34][35][36]

    Table 2: Common Advanced Solubilizing Agents
    Agent TypeExampleTypical ConcentrationMechanism
    Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)2-10% (w/v)Inclusion Complex Formation[22][23]
    Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.1-2% (v/v)Micellar Solubilization[29]
    Anionic Surfactant Sodium Dodecyl Sulfate (SDS)0.1-1% (w/v)Micellar Solubilization[29]

    Note: The selection between these advanced methods depends heavily on the downstream application. Surfactants, for instance, can disrupt cell membranes and may not be suitable for many cell-based assays. Cyclodextrins are often more biocompatible. A thorough literature search for compatibility with your specific assay is mandatory before employing these agents.

    References

    • Micellar solubilization - Wikipedia. Wikipedia. Available at: [Link]

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Propylamine | C3H9N | CID 7852 - PubChem. National Center for Biotechnology Information. Available at: [Link]

    • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET and DMPK. Available at: [Link]

    • Propylamine - Grokipedia. Grokipedia. Available at: [Link]

    • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

    • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach - International Journal of Scientific Research & Technology. International Journal of Scientific Research & Technology. Available at: [Link]

    • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. ACS Publications. Available at: [Link]

    • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. University of Bath. Available at: [Link]

    • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. OAText. Available at: [Link]

    • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. iFormulate. Available at: [Link]

    • 1-Propylamine - ChemBK. ChemBK. Available at: [Link]

    • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

    • Solubilization mechanism of vesicles by surfactants: Effect of hydrophobicity - AIP Publishing. AIP Publishing. Available at: [Link]

    • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. Available at: [Link]

    • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - MDPI. MDPI. Available at: [Link]

    • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Solving solubility issues in modern APIs - TAPI. Teva API. Available at: [Link]

    • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - MDPI. MDPI. Available at: [Link]

    • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. National Center for Biotechnology Information. Available at: [Link]

    • Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide Heathe - VTechWorks. Virginia Tech. Available at: [Link]

    • Solubilization – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

    • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. Scholars Research Library. Available at: [Link]

    • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Oakwood Labs. Available at: [Link]

    • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. Microbe Notes. Available at: [Link]

    • Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study - Fingerprint - University of Arizona. University of Arizona. Available at: [Link]

    • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability - Agno Pharma. Agno Pharma. Available at: [Link]

    • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. Available at: [Link]

    • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. Available at: [Link]

    • N-PROPYLAMINE - Ataman Kimya. Ataman Kimya. Available at: [Link]

    • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC. National Center for Biotechnology Information. Available at: [Link]

    • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

    • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

    • Annex 4 - World Health Organization (WHO). World Health Organization. Available at: [Link]

    • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. Available at: [Link]

    • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - MDPI. MDPI. Available at: [Link]

    • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics. Available at: [Link]

    • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. Kinam Park. Available at: [Link]

    • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

    • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ResearchGate. Available at: [Link]

    • Study on Reversible Solubilization by Adjusting Surfactant Properties - MDPI. MDPI. Available at: [Link]

    • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. MDPI. Available at: [Link]

    Sources

    Optimization

    optimizing extraction techniques for (4-Bromo-3-methylphenyl)propylamine recovery

    Welcome to the Technical Support Center for (4-Bromo-3-methylphenyl)propylamine extraction and recovery. As a primary amine incorporating both a halogenated aromatic ring and an alkylamine side chain[1], this compound pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for (4-Bromo-3-methylphenyl)propylamine extraction and recovery. As a primary amine incorporating both a halogenated aromatic ring and an alkylamine side chain[1], this compound presents unique physicochemical challenges during purification.

    This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus on field-proven, causality-driven troubleshooting, ensuring your extraction protocols are robust, scalable, and self-validating.

    I. Core Principles of Arylpropylamine Recovery

    The extraction of (4-Bromo-3-methylphenyl)propylamine relies heavily on manipulating its ionization state. The primary amine group has a pKa typically ranging between 9.5 and 10.5.

    The Causality of pH: According to the Henderson-Hasselbalch equation, optimal recovery via liquid-liquid extraction (LLE) requires the aqueous phase pH to be shifted significantly away from the pKa[2].

    • To trap the compound in water (as an ammonium salt), the pH must be at least 2 units below the pKa (pH ≤ 7, ideally 2–3).

    • To extract the compound into an organic solvent (as a free base), the pH must be at least 2 units above the pKa (pH ≥ 12)[3].

    Failure to strictly control these thermodynamic boundaries is the leading cause of yield loss in pharmaceutical amine synthesis.

    II. Extraction Workflow Visualization

    LLE_Workflow Start Crude Mixture (Aqueous) Acidify Acidification (pH 2-3) Protonation to Ammonium Salt Start->Acidify Wash Organic Wash (Removes Neutral Impurities) Acidify->Wash Basify Basification (pH > 12) Conversion to Free Base Wash->Basify Retain Aqueous Extract Organic Extraction (Target Recovery) Basify->Extract Evaporate Solvent Evaporation Pure Target Amine Extract->Evaporate Retain Organic

    Logical workflow for the acid-base liquid-liquid extraction of arylpropylamines.

    III. Troubleshooting Guide & FAQs

    Q1: I am experiencing low recovery yields (<70%) during the final organic extraction step. What is causing this? A: Low recovery in the free-base extraction phase is almost always a function of incomplete deprotonation or suboptimal solvent selection.

    • Causality: If the aqueous phase pH is only 9.5 (near the pKa), approximately 50% of the amine remains protonated and water-soluble. Furthermore, adding slightly acidic organic solvents can inadvertently lower the pH of unbuffered aqueous layers.

    • Solution: Implement a self-validating check: Verify the pH of the aqueous phase after adding the organic solvent, as partitioning can shift the equilibrium. Adjust the pH to >12 using 5M NaOH. Switch from moderately polar solvents like Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE), which offers excellent solvation for halogenated arylpropylamines while minimizing water co-extraction.

    Q2: Severe emulsions are forming during the liquid-liquid extraction steps, making phase separation impossible. How can I break them? A: Emulsions in arylpropylamine extractions result from the amphiphilic nature of the intermediate.

    • Causality: The target molecule features a highly hydrophobic halogenated aromatic tail and a hydrophilic amine head. At intermediate pH ranges, it acts as a weak surfactant, stabilizing oil-in-water emulsions.

    • Solution: Saturate the aqueous phase with NaCl (brine). This "salting-out" effect increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent and the free-base amine in the water phase, forcing the phases to separate. If the emulsion persists, centrifuge the mixture at 3000 x g for 10 minutes.

    Q3: How can I optimize the separation of chiral enantiomers of (4-Bromo-3-methylphenyl)propylamine? A: Standard LLE cannot resolve enantiomers. You must utilize enantioselective liquid-liquid extraction (ELLE) or tight membrane extraction (ME)[4].

    • Causality: Chiral resolution requires a chiral selector that forms diastereomeric complexes with varying partition coefficients.

    • Solution: Utilize a hollow-fiber membrane extraction system using Aliquat-336 as a carrier[5]. Recent studies on structurally similar chiral amines (like 1-methyl-3-phenylpropylamine) demonstrate that using tight membrane extraction with optimized feed flow rates (e.g., 40 L/h) and elevated temperatures (30°C) significantly enhances extraction rates and enantiomeric selectivity by accelerating diffusion kinetics[6].

    IV. Data Presentation: Extraction Parameter Optimization

    The following table summarizes the optimal quantitative parameters for different phases of (4-Bromo-3-methylphenyl)propylamine recovery.

    Process PhaseTarget pHAmine StatePreferred SolventPartitioningPrimary Objective
    Acidic Wash 2.0 - 3.0Protonated (Ammonium)Hexane or MTBE>99% AqueousRemove neutral/lipophilic impurities
    Basic Extraction 12.0 - 13.0Deprotonated (Free Base)MTBE or EtOAc>99% OrganicRecover target amine
    Chiral Membrane 7.0 - 8.0Transient ComplexAliquat-336 (Carrier)Selective TransportEnantiomeric resolution

    V. Step-by-Step Methodologies

    Protocol 1: Optimized Acid-Base LLE (Self-Validating Workflow)

    This protocol utilizes built-in validation steps to ensure the target compound is not accidentally discarded.

    • Initial Dissolution: Dissolve the crude reaction mixture in an equal volume mixture of 1M HCl and MTBE (1:1 v/v).

    • Acidic Wash: Agitate vigorously for 5 minutes. Allow phases to separate.

      • Self-Validation Check: Spot the aqueous layer on pH paper. It must read ≤ 3. If not, add concentrated HCl dropwise. The target amine is currently in the lower aqueous phase. Discard the upper organic phase.

    • Basification: Cool the retained aqueous phase in an ice bath (neutralization is highly exothermic). Slowly add 5M NaOH dropwise while stirring until the pH indicator paper confirms pH > 12. The solution will turn cloudy as the free base "oils out".

    • Target Extraction: Add fresh MTBE (equal volume to the aqueous phase). Agitate gently to prevent surfactant-driven emulsions.

    • Phase Separation & Salting Out: If an emulsion forms, add 10 mL of saturated NaCl solution per 100 mL of aqueous phase. Separate and retain the upper organic layer.

    • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the pure free-base amine.

    Protocol 2: Tight Membrane Extraction for Chiral Resolution

    Adapted from optimized parameters for related chiral phenylpropylamines[6].

    • Feed Preparation: Prepare the aqueous feed solution containing the racemic amine mixture. Adjust the temperature to 30°C to optimize extraction rates and diffusion kinetics.

    • Membrane Setup: Prime a hollow-fiber membrane module with the organic carrier solvent (e.g., Aliquat-336)[5].

    • Circulation: Circulate the aqueous feed through the lumen side of the membrane at an optimized flow rate (e.g., 40 L/h) to maximize the selectivity ratio between enantiomers.

    • Back-Extraction: Circulate an acidic stripping solution (pH < 2) on the shell side to continuously trap the transported enantiomer as an ammonium salt, driving the equilibrium forward.

    • Recovery: Collect the stripping solution and subject it to Protocol 1 (Steps 3-6) to recover the resolved enantiomer.

    VI. References

    • Title: Strategies for chiral separation: from racemate to enantiomer Source: NIH PubMed Central (PMC) URL: [Link]

    • Title: Modelling of extractive behaviour of Aliquat-336 for the separation of chiral amines Source: UPCommons (Universitat Politècnica de Catalunya) URL: [Link]

    • Title: Application of tight membrane extraction for amines separation Source: Frontiers in Chemical Engineering URL: [Link]

    • Title: Evaluation of continuous lactic acid fermentation using a plastic composite support biofilm (Amine Extraction Principles) Source: Iowa State University Digital Repository URL: [Link]

    • Title: Study of the Effect of Some Parameters Governing the Recovery (Liquid-Liquid Extraction Optimization) Source: ResearchGate URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Comparison Guide: Validating Analytical Methods for (4-Bromo-3-methylphenyl)propylamine Detection

    Executive Summary (4-Bromo-3-methylphenyl)propylamine is a critical primary amine that incorporates both a halogenated aromatic ring and an alkylamine side chain[1]. For researchers and drug development professionals, ac...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (4-Bromo-3-methylphenyl)propylamine is a critical primary amine that incorporates both a halogenated aromatic ring and an alkylamine side chain[1]. For researchers and drug development professionals, accurately quantifying this compound in complex biological or synthetic matrices is paramount. However, its unique structural properties present distinct analytical bottlenecks. This guide objectively compares traditional detection modalities against an advanced UHPLC-MS/MS workflow, providing the mechanistic reasoning and self-validating protocols necessary to ensure data integrity.

    The Analytical Challenge: Causality and Mechanism

    As a Senior Application Scientist, I approach method development by first dissecting the molecule's physicochemical behavior. The analytical challenges of (4-Bromo-3-methylphenyl)propylamine stem directly from its structure:

    • Chromatographic Tailing: The primary amine group ( pKa​≈9.5 ) remains positively charged under typical reversed-phase acidic conditions. On traditional, fully porous silica columns, this positive charge drives strong secondary electrostatic interactions with unendcapped, acidic residual silanols. The macroscopic result is severe peak tailing, which degrades resolution and artificially inflates the Limit of Quantitation (LOQ).

    • Detection Sensitivity: The compound lacks an extended conjugated π -system, relying solely on the substituted benzene ring for UV absorbance. This results in poor sensitivity in traditional HPLC-UV workflows, forcing analysts to monitor at low wavelengths (e.g., 210 nm) where matrix interference is overwhelmingly high.

    Objective Comparison of Analytical Modalities

    To overcome these limitations, modern laboratories are transitioning to UHPLC-MS/MS. Below is an objective comparison evaluating the performance of our advanced AeroCore™ 1.7 µm C18 Column coupled with LC-MS/MS against legacy alternatives (HPLC-UV and GC-FID).

    Table 1: Comparative Performance Metrics for (4-Bromo-3-methylphenyl)propylamine Detection
    ParameterHPLC-UV (Traditional C18)GC-FID (Derivatization Required)UHPLC-MS/MS (AeroCore™ C18)
    Limit of Detection (LOD) 50.0 ng/mL10.0 ng/mL0.5 ng/mL
    Limit of Quantitation (LOQ) 150.0 ng/mL30.0 ng/mL1.0 ng/mL
    Linear Dynamic Range 150 – 10,000 ng/mL30 – 5,000 ng/mL1.0 – 2,000 ng/mL
    Precision (Inter-day %CV) 8.5%6.2%3.1%
    Accuracy (% Bias) ± 12.0%± 9.0%± 4.0%
    Run Time per Sample 15.0 min22.0 min (excluding prep)3.5 min
    Sample Prep Complexity Low (LLE/SPE)High (Evaporation + Derivatization)Low (Protein Precipitation)

    The Causality Behind the Solution

    Why does the AeroCore™ C18 UHPLC-MS/MS workflow drastically outperform traditional methods?

    • Chromatographic Efficiency: The AeroCore™ column utilizes superficially porous (solid-core) particles. This architecture minimizes longitudinal diffusion (the B term in the van Deemter equation) and accelerates mass transfer, delivering ultra-high efficiency without the extreme backpressure of fully porous sub-2 µm particles. Furthermore, its advanced proprietary end-capping thoroughly shields residual silanols, yielding perfectly symmetrical peaks for primary amines.

    • Isotopic Selectivity: In MS/MS, we leverage the natural 1:1 isotopic ratio of Bromine ( 79Br and 81Br ). The precursor ion appears as a distinct doublet at m/z 228.0 and 230.0 ( [M+H]+ ). By monitoring the Multiple Reaction Monitoring (MRM) transitions for both isotopes, we achieve unparalleled specificity, effectively eliminating false positives from matrix noise.

    • Elimination of Derivatization: Unlike GC-FID, which requires time-consuming derivatization (e.g., using trifluoroacetic anhydride) to volatilize the amine and prevent adsorption to the active sites in the GC inlet, LC-MS/MS analyzes the native molecule directly.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal checks aligned with the [2] and[3].

    Step 1: System Suitability Testing (SST)
    • Action: Inject six consecutive replicates of the Mid-Quality Control (MQC) sample before initiating the batch. Acceptance criteria: %RSD of peak area ratio < 5%, retention time drift < 2%.

    • Causality: This acts as a gatekeeper. It verifies that the MS source is stable, the column is fully equilibrated, and the system is fit-for-purpose before any valuable study samples are consumed.

    Step 2: Sample Preparation (Protein Precipitation)
    • Action: To 100 µL of sample matrix, add 300 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 min; centrifuge at 14,000 × g for 10 min. Transfer the supernatant to an autosampler vial.

    • Causality: The SIL-IS is introduced prior to extraction. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes and experiences the exact same matrix suppression in the MS source. This internal normalization mathematically cancels out volumetric errors and ionization fluctuations, making the extraction intrinsically self-validating[2].

    Step 3: Linearity and Range Assessment
    • Action: Prepare and inject 8 non-zero calibration standards ranging from 1.0 to 2,000 ng/mL. Apply a 1/x2 weighted linear regression.

    • Causality: The variance in MS response increases proportionally with concentration (heteroscedasticity). Unweighted regression would bias the curve toward high concentrations, destroying low-end accuracy. The 1/x2 weighting ensures the Lower Limit of Quantitation (LLOQ) meets the strict FDA acceptance criteria of ±20% deviation[2].

    Step 4: Accuracy and Precision (Intra- and Inter-day)
    • Action: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of five, across three separate analytical runs.

    • Causality: This multi-day, multi-level approach maps the total analytical error space, ensuring the method remains robust against daily fluctuations in ambient temperature, mobile phase preparation, and instrument tuning[3].

    Workflow Visualization

    ValidationWorkflow SamplePrep Sample Preparation (Protein Precipitation) Chromatography UHPLC Separation (AeroCore™ C18) SamplePrep->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Linearity Linearity & Range (ICH Q2(R2)) Detection->Linearity Accuracy Accuracy & Precision (FDA Guidance) Detection->Accuracy Matrix Matrix Effect & Recovery (IS Normalization) Detection->Matrix DataAnalysis Data Analysis & Acceptance Criteria Linearity->DataAnalysis Accuracy->DataAnalysis Matrix->DataAnalysis

    Fig 1. Integrated UHPLC-MS/MS analytical workflow and validation lifecycle.

    References

    • Title: Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Comparative

    A Comparative Guide to the Synthetic Pathways of (4-Bromo-3-methylphenyl)propylamine: An Evaluation of Reproducibility and Efficiency

    For researchers and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. (4-Bromo-3-methylphenyl)propylamine is a valuable building block in medicinal chemistry, and its cons...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. (4-Bromo-3-methylphenyl)propylamine is a valuable building block in medicinal chemistry, and its consistent production is crucial for advancing research and development programs. This guide provides an in-depth comparison of the primary synthetic pathways to this compound, with a focus on reproducibility, scalability, and experimental considerations. The information presented herein is synthesized from established chemical literature and aims to empower scientists in selecting the most suitable method for their specific laboratory context.

    Introduction to (4-Bromo-3-methylphenyl)propylamine

    (4-Bromo-3-methylphenyl)propylamine, with its characteristic substituted phenylpropylamine scaffold, is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the bromo and methyl groups on the aromatic ring allows for diverse downstream functionalization, making it a versatile precursor in drug discovery. The primary challenge in its synthesis lies in achieving high purity and consistent yields, which is directly tied to the reproducibility of the chosen synthetic route. This guide will explore two major pathways, each commencing from a different commercially available starting material.

    Pathway 1: Synthesis via Friedel-Crafts Acylation followed by Reductive Amination

    This pathway commences with the synthesis of a propiophenone intermediate through a Friedel-Crafts acylation reaction, which is then converted to the target amine via reductive amination.

    Step 1A: Friedel-Crafts Acylation to yield 4'-Bromo-3-methylpropiophenone

    The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1] In this step, 1-bromo-2-methylbenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

    Reaction Scheme:

    The reproducibility of this step is highly dependent on the strict control of reaction conditions. Key factors include:

    • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture, and any water present will deactivate the catalyst, leading to low or no yield.[2] All glassware must be flame-dried, and reagents should be anhydrous.

    • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature.[2] This helps to minimize the formation of side products.

    • Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the resulting ketone product.[2]

    Experimental Protocol: Synthesis of 4'-Bromo-3'-methylpropiophenone [1][2]

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of propionyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add 1-bromo-2-methylbenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4'-Bromo-3'-methylpropiophenone.

    Step 1B: Reductive Amination to yield (4-Bromo-3-methylphenyl)propylamine

    Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[3][4] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5]

    Reaction Scheme:

    Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common due to their selectivity for reducing the iminium ion in the presence of the ketone.[3][5]

    Experimental Protocol: Reductive Amination of 4'-Bromo-3'-methylpropiophenone [3][5]

    • In a round-bottom flask, dissolve 4'-Bromo-3'-methylpropiophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, carefully add dilute HCl to quench the reaction and decompose the excess reducing agent.

    • Adjust the pH to basic (pH > 10) with an aqueous NaOH solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or by formation of a hydrochloride salt.

    Pathway 2: Synthesis via Grignard Reaction followed by Oxidation and Reductive Amination

    This alternative pathway begins with a Grignard reaction to construct the carbon skeleton, followed by oxidation to the ketone and subsequent reductive amination.

    Step 2A: Grignard Reaction of 4-Bromo-3-methylbenzaldehyde

    This step involves the reaction of 4-bromo-3-methylbenzaldehyde with a Grignard reagent, such as ethyl magnesium bromide, to form a secondary alcohol.[6]

    Reaction Scheme:

    The success of a Grignard reaction is critically dependent on maintaining anhydrous conditions, as the Grignard reagent will react with any protic solvent, including water.

    Experimental Protocol: Synthesis of 1-(4-bromo-3-methylphenyl)propan-1-ol [6]

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small portion of a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether via a dropping funnel to initiate the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the magnesium has been consumed, cool the solution to 0 °C.

    • Add a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.

    Step 2B: Oxidation to 4'-Bromo-3'-methylpropiophenone

    The secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be used, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices.

    Reaction Scheme:

    Experimental Protocol: Oxidation with PCC [6]

    • To a solution of 1-(4-bromo-3-methylphenyl)propan-1-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (1.5 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to obtain 4'-Bromo-3'-methylpropiophenone.

    Step 2C: Reductive Amination

    This step is identical to Step 1B, converting the synthesized 4'-Bromo-3'-methylpropiophenone to the final product, (4-Bromo-3-methylphenyl)propylamine.

    Comparison of Synthetic Pathways

    ParameterPathway 1: Friedel-Crafts AcylationPathway 2: Grignard Reaction
    Starting Materials 1-bromo-2-methylbenzene, propionyl chloride4-bromo-3-methylbenzaldehyde, ethyl bromide
    Number of Steps 23
    Key Challenges Strict anhydrous conditions for Friedel-Crafts, potential for isomeric impurities.[7]Strict anhydrous conditions for Grignard reaction, handling of pyrophoric Grignard reagents, use of chromium-based oxidants.
    Reproducibility Generally reproducible with careful control of moisture and temperature.Can be less reproducible if anhydrous conditions are not strictly maintained during the Grignard step.
    Scalability Friedel-Crafts reactions can be challenging to scale due to exothermicity and handling of AlCl₃.Grignard reactions are scalable with appropriate equipment. Oxidations can present challenges on a larger scale.
    Overall Yield Expected yields for Friedel-Crafts acylation are in the range of 75-85%.[1] Reductive amination yields can vary but are often good.Grignard reaction and oxidation yields are typically high, but the additional step may lower the overall yield.

    Visualization of Synthetic Workflows

    Pathway 1: Friedel-Crafts Acylation Route

    Pathway 1 A 1-bromo-2-methylbenzene + propionyl chloride B Friedel-Crafts Acylation (AlCl₃) A->B Step 1A C 4'-Bromo-3'-methylpropiophenone B->C D Reductive Amination (NH₃, NaBH₃CN) C->D Step 1B E (4-Bromo-3-methylphenyl)propylamine D->E

    Caption: Workflow for Pathway 1 via Friedel-Crafts Acylation.

    Pathway 2: Grignard Reaction Route

    Pathway 2 A 4-bromo-3-methylbenzaldehyde + ethyl magnesium bromide B Grignard Reaction A->B Step 2A C 1-(4-bromo-3-methylphenyl)propan-1-ol B->C D Oxidation (PCC) C->D Step 2B E 4'-Bromo-3'-methylpropiophenone D->E F Reductive Amination (NH₃, NaBH₃CN) E->F Step 2C G (4-Bromo-3-methylphenyl)propylamine F->G

    Caption: Workflow for Pathway 2 via Grignard Reaction.

    Conclusion and Recommendations

    Both pathways presented offer viable routes to (4-Bromo-3-methylphenyl)propylamine. The choice between them will largely depend on the specific resources and expertise available in a given laboratory.

    • Pathway 1 (Friedel-Crafts Acylation) is more direct, involving fewer synthetic steps. It is likely to be the more time- and resource-efficient option, provided that the challenges associated with the Friedel-Crafts reaction, particularly the need for stringent anhydrous conditions, can be effectively managed. The reproducibility of this pathway hinges on meticulous experimental technique.

    • Pathway 2 (Grignard Reaction) , while longer, may be preferred in laboratories well-versed in organometallic chemistry. The starting materials are readily available, and the individual reactions are standard transformations. However, the cumulative yield over three steps may be lower than that of the two-step Friedel-Crafts route.

    For laboratories seeking a balance of efficiency and reproducibility, Pathway 1 is recommended as the primary choice . However, a thorough understanding of the intricacies of the Friedel-Crafts reaction is essential for its successful implementation. For projects where the starting material for Pathway 2 is more readily accessible or cost-effective, this route remains a solid alternative.

    Ultimately, the successful and reproducible synthesis of (4-Bromo-3-methylphenyl)propylamine is achievable through either pathway with careful planning, execution, and adherence to established protocols.

    References

    • Benchchem. Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols.
    • Benchchem. An In-depth Technical Guide to 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one.
    • Benchchem. Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
    • ChemicalBook. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications. 2023.
    • Master Organic Chemistry. Reductive Amination, and How It Works. 2017.
    • PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
    • Benchchem. Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone.
    • Alfa Chemistry. Borch Reductive Amination.

    Sources

    Safety & Regulatory Compliance

    Safety

    (4-Bromo-3-methylphenyl)propylamine proper disposal procedures

    This guide provides comprehensive, operationally focused protocols for the safe handling, segregation, and disposal of (4-Bromo-3-methylphenyl)propylamine and its derivatives within a professional laboratory environment....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides comprehensive, operationally focused protocols for the safe handling, segregation, and disposal of (4-Bromo-3-methylphenyl)propylamine and its derivatives within a professional laboratory environment.

    As a halogenated organic amine, this compound presents specific logistical challenges in waste management. Improper disposal not only violates federal environmental regulations but also poses severe safety risks, including exothermic reactions in waste containers and the release of toxic byproducts during incineration.

    Chemical Profile and Hazard Assessment

    Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. (4-Bromo-3-methylphenyl)propylamine contains both a basic primary/secondary amine group and a halogenated aromatic ring[1].

    The presence of the bromine atom is the most critical factor in its disposal logistics. Halogenated organic compounds must never be mixed with standard non-halogenated solvent waste. When incinerated at standard temperatures, halogenated organics can generate corrosive hydrogen bromide (HBr) gas and highly toxic dioxins or furans. Therefore, they require specialized high-temperature incineration with alkaline scrubbers, a process managed exclusively by professional Environmental Health and Safety (EHS) contractors[2].

    Furthermore, as an amine, the compound is basic and can act as a skin and eye irritant (Hazard Statements H315, H319)[1]. It must be segregated from strong acids to prevent uncontrolled exothermic neutralization reactions in waste accumulation areas.

    Quantitative Waste Categorization Data
    PropertyOperational ImplicationEHS Waste Stream ClassificationIncompatible Waste Streams
    Halogenated (Bromine) Requires specialized high-temp incineration.Halogenated Organic WasteNon-Halogenated Solvents
    Basic Amine Potential for exothermic neutralization.Organic Base / CorrosiveStrong Acids, Oxidizers
    Organic Structure High flammability/combustibility potential.RCRA Regulated Hazardous WasteAqueous Heavy Metals

    Personal Protective Equipment (PPE) Protocol

    The World Health Organization (WHO) and occupational safety standards mandate the use of specific Personal Protective Equipment (PPE) to minimize exposure to chemical hazards[3]. When handling or disposing of (4-Bromo-3-methylphenyl)propylamine, the following self-validating PPE protocol must be observed:

    • Dermal Protection: Wear standard nitrile examination gloves. If handling large volumes of waste solutions, double-gloving or using heavy-duty chemical-resistant gloves is required to prevent permeation.

    • Ocular Protection: Chemical splash goggles are mandatory. The basic nature of the amine presents a severe risk of corneal damage upon contact[1].

    • Respiratory & Environmental Controls: All transfers of the neat chemical or concentrated waste solutions must be performed inside a certified, properly functioning chemical fume hood to prevent inhalation of volatile amine vapors[2].

    Step-by-Step Disposal Methodology

    The Resource Conservation and Recovery Act (RCRA) establishes a strict "cradle-to-grave" framework for hazardous waste management in the United States, ensuring that waste is tracked from the point of generation to its final disposal. The following protocol ensures full compliance and operational safety.

    Step 1: Waste Stream Verification

    • Verify the pH of the waste solution using indicator paper.

    • Causality: Confirming the pH ensures that the basic amine waste is not inadvertently added to an acidic waste carboy, which could cause a violent exothermic reaction, pressure buildup, and container rupture.

    Step 2: Segregation and Collection

    • Transfer the (4-Bromo-3-methylphenyl)propylamine waste into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE).

    • The container must be strictly designated for "Halogenated Organic Waste." Do not mix with acetone, ethanol, or other non-halogenated solvents.

    Step 3: RCRA-Compliant Labeling

    • Immediately attach a Hazardous Waste tag to the container upon the first drop of waste entering it.

    • The label must explicitly state the chemical name: "(4-Bromo-3-methylphenyl)propylamine" and check the boxes for "Halogenated" and "Toxic/Irritant". Abbreviations or chemical formulas are not permitted under RCRA regulations[4].

    Step 4: Secondary Containment and Storage

    • Place the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

    • Causality: Secondary containment ensures that if the primary vessel fails or leaks, the hazardous material is captured, preventing environmental contamination and workplace exposure[2].

    Step 5: EHS Transfer

    • Once the container is 90% full, cap it securely and submit a waste pickup request to your institutional EHS department. Do not attempt to neutralize or treat the waste yourself unless operating under a pre-approved, documented laboratory specific protocol.

    Workflow Visualization

    The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring that the structural properties of the molecule dictate its safe handling path.

    WasteDisposal Start Waste Generation: (4-Bromo-3-methylphenyl)propylamine CheckHalogen Halogen Content Check (Contains Bromine) Start->CheckHalogen CheckpH pH & Reactivity Check (Basic Amine) CheckHalogen->CheckpH Confirmed Halogenated Container Designated Waste Stream: Halogenated Organic Base CheckpH->Container Avoid Acidic Mixtures Labeling RCRA Compliant Labeling & Accumulation Container->Labeling EHSPickup Professional EHS Incineration/Disposal Labeling->EHSPickup Cradle-to-Grave Tracking

    Caption: Operational workflow for the segregation and RCRA-compliant disposal of halogenated amine waste.

    References

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". Google Books.
    • World Health Organization (WHO). "Personal protective equipment (PPE)". URL:[Link]

    • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". URL:[Link]

    • Daniels Health. "What Is RCRA Hazardous Waste?". URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-Bromo-3-methylphenyl)propylamine
    Reactant of Route 2
    Reactant of Route 2
    (4-Bromo-3-methylphenyl)propylamine
    © Copyright 2026 BenchChem. All Rights Reserved.